CFTR corrector 8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27F2NO7 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2S,4S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1 |
InChI Key |
KDOQEEMQPHIANX-REWPJTCUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Preclinical Profile of Galicaftor (ABBV/GLPG-2222): A Technical Guide for Cystic Fibrosis Researchers
Introduction: Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded protein that is prematurely degraded and fails to traffic to the cell surface, leading to a loss of ion and water transport across epithelial membranes. A key therapeutic strategy is the use of small molecules known as correctors, which aim to rescue the folding and trafficking of the F508del-CFTR protein. This technical guide provides an in-depth overview of the discovery and preclinical characterization of Galicaftor (also known as ABBV/GLPG-2222 and formerly referred to as "CFTR corrector 8" in some commercial contexts), a potent, orally bioavailable Type 1 CFTR corrector. Developed by AbbVie and Galapagos, Galicaftor has been investigated for its potential to restore the function of the F508del-CFTR protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for Galicaftor from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of Galicaftor
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Functional Activity | Primary human bronchial epithelial (HBE) cells (F508del/F508del) | EC50 | <10 nM | [1][2] |
| CSE-HRP Assay | Not specified | EC50 | 1 µM | |
| HBE-TECC Assay | Human Bronchial Epithelial Cells | EC50 | 3 µM |
Table 2: Preclinical Pharmacokinetics of Galicaftor in Rats
| Route of Administration | Dose (mg/kg) | Half-life (T1/2) | Bioavailability (%F) | Reference |
| Intravenous (i.v.) | 1 | 2.7 hours | N/A | [1][2] |
| Oral (p.o.) | 1 | Not Reported | 74% | [1] |
Table 3: Phase 2a Clinical Trial Data for Galicaftor (FLAMINGO Study - F508del Homozygous Patients)
| Treatment Group (Dose) | N | Maximum Mean Change from Baseline in Sweat Chloride (mmol/L) | p-value vs. Placebo | Reference |
| Galicaftor 200 mg | Not Specified | -17.6 | < 0.0001 |
Table 4: Phase 2a Clinical Trial Data for Galicaftor (ALBATROSS Study - F508del Heterozygous Patients on Ivacaftor)
| Treatment Group (Dose) | N | Maximum Mean Change from Baseline in Sweat Chloride (mmol/L) | p-value vs. Placebo | Reference |
| Galicaftor 300 mg | 37 (total) | -7.4 | < 0.05 |
Mechanism of Action
Galicaftor is classified as a Type 1 (C1) CFTR corrector. Its primary mechanism of action is to bind to the misfolded F508del-CFTR protein during its biogenesis in the endoplasmic reticulum. This binding stabilizes the first membrane-spanning domain (MSD1) of the protein, facilitating its proper folding and subsequent trafficking to the cell surface through the Golgi apparatus. By increasing the quantity of mature, functional CFTR channels at the plasma membrane, Galicaftor enhances chloride ion transport.
Experimental Protocols
CFTR Function Assessment in Primary Human Bronchial Epithelial (HBE) Cells using Ussing Chamber Electrophysiology
This protocol is a gold-standard method for measuring CFTR-mediated ion transport across a polarized epithelial monolayer.
a. Cell Culture:
-
Primary HBE cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts).
-
Cells are maintained at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium.
-
Cultures are used for experiments once a high transepithelial electrical resistance (TEER) is established, indicating a confluent and polarized monolayer.
b. Corrector Treatment:
-
Prepare a stock solution of Galicaftor in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the basolateral culture medium to the desired final concentrations.
-
Treat the HBE cell cultures with Galicaftor-containing medium for 24-48 hours at 37°C to allow for CFTR correction and trafficking. A vehicle control (DMSO) is run in parallel.
c. Ussing Chamber Assay:
-
Mount the permeable supports containing the HBE cell monolayers in an Ussing chamber system.
-
Bathe both the apical and basolateral surfaces with identical Ringer's solutions, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc) using a voltage clamp amplifier.
-
To isolate CFTR-specific currents, perform the following sequential additions:
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the apical or both chambers.
-
Optionally, add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize the activity of the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
d. Data Analysis:
-
The primary endpoint is the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.
-
A significant increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in Galicaftor-treated cells compared to vehicle-treated cells indicates successful correction of CFTR function.
References
Technical Guide: In Vitro Characterization of Potent CFTR Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "CFTR corrector 8" is not publicly available in the reviewed scientific literature. This guide will therefore focus on the in vitro properties of well-characterized, potent CFTR correctors, primarily Elexacaftor (VX-445) , with comparative data for Tezacaftor (VX-661) . These molecules represent the current standard for highly effective CFTR correction.
Introduction: The Role of CFTR Correctors
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, failing to reach the cell membrane.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of these misfolded CFTR proteins, allowing them to reach the cell surface where their function can be enhanced by a potentiator.[1][3]
Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with another corrector, Tezacaftor (VX-661), and the potentiator Ivacaftor (VX-770), has shown significant clinical benefit for patients with at least one F508del mutation. This guide details the in vitro methodologies used to characterize the efficacy of such potent correctors.
Mechanism of Action: Rescuing Defective CFTR
CFTR modulators are categorized based on their mechanism of action. Correctors, like Elexacaftor and Tezacaftor, are designed to facilitate the proper folding and trafficking of the CFTR protein from the endoplasmic reticulum to the cell surface. Potentiators, such as Ivacaftor, work on the CFTR channels already present at the cell surface to increase their channel open probability. The synergistic effect of combining correctors and a potentiator leads to a more significant restoration of overall CFTR function.
Quantitative Data: In Vitro Efficacy
The efficacy of CFTR correctors is quantified by measuring the restoration of CFTR protein processing and chloride channel function in vitro. Human bronchial epithelial (HBE) cells derived from CF patients are a gold standard for these assessments.
| Compound/Combination | Cell Model | Assay Type | Key Finding | Reference |
| Elexacaftor (VX-445) | FRT cells expressing P67L-CFTR | Western Blot | Showed minimal rescue of the P67L CFTR variant compared to VX-661. | |
| Tezacaftor (VX-661) | FRT cells expressing P67L-CFTR | Western Blot & Isc | Robustly corrected P67L-CFTR processing and restored channel function close to wild-type levels. | |
| Elexacaftor + Tezacaftor + Ivacaftor | F508del/MF HBE cells | Western Blot | Significantly improved Phe508del CFTR protein processing and trafficking compared to dual combinations. | |
| Elexacaftor + Tezacaftor + Ivacaftor | F508del/MF HBE cells | Ussing Chamber (Isc) | Significantly improved chloride transport to a greater extent than any dual combination. | |
| Elexacaftor (10 µM) | Wild-Type HBE cells | Ussing Chamber (Isc) | Inhibited forskolin-stimulated Cl- secretion by an average of 47%, suggesting an off-target effect on KCa3.1 channels at higher concentrations. | |
| Tezacaftor (10 µM) | Wild-Type HBE cells | Ussing Chamber (Isc) | Had no effect on forskolin-mediated Cl- secretion. |
MF: Minimal Function mutation; Isc: Short-circuit current; FRT: Fischer Rat Thyroid.
Experimental Protocols & Workflows
General Experimental Workflow
The in vitro evaluation of a novel CFTR corrector follows a standardized workflow, beginning with cell culture and culminating in functional electrophysiological assays.
Western Blot for Protein Processing
This assay is used to visualize the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form that has passed through the Golgi (Band C) is indicative of successful trafficking.
Methodology:
-
Cell Lysis: After incubation with the corrector compound, cells are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized. An increase in the Band C to Band B ratio indicates improved protein processing.
Ussing Chamber Assay
The Ussing chamber is a critical tool for measuring net ion transport across an epithelial monolayer. It provides a functional readout of CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are cultured on permeable supports for 7-14 days post-confluence to form a polarized monolayer.
-
Corrector Incubation: Cells are incubated with the corrector compound(s) (e.g., 3 µM Elexacaftor) for 24-48 hours at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, which are filled with pre-warmed and gassed physiological Ringer's solution. The system is allowed to equilibrate to 37°C.
-
Measurement Protocol:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.
-
Amiloride (10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin (e.g., 10 µM) is added to stimulate cAMP production and activate CFTR channels.
-
A CFTR potentiator (e.g., 1 µM Ivacaftor) is added to maximally stimulate the activity of corrected CFTR at the membrane.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator is quantified as a measure of corrector efficacy.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for high-resolution recording of ion channel currents in real-time, providing detailed information on single-channel properties like open probability (P_o) and conductance. Automated patch-clamp (APC) systems have increased the throughput for these studies, making them valuable for screening and pharmacological profiling.
Methodology:
-
Cell Preparation: Cells expressing the mutant CFTR of interest are seeded onto appropriate culture dishes or specialized plates for APC systems. They are incubated with the corrector compound for 24-48 hours prior to the experiment.
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Recording Configuration: The whole-cell configuration is typically used to measure macroscopic CFTR currents. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Stimulation and Recording:
-
The cell is held at a negative holding potential (e.g., -40 mV).
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Voltage steps are applied (e.g., from -80 mV to +80 mV) to determine the current-voltage (I-V) relationship.
-
CFTR channels are activated using a cocktail containing a cAMP agonist (e.g., Forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) in the pipette or bath solution.
-
The resulting chloride currents are recorded. The magnitude of the current in corrector-treated cells compared to vehicle-treated cells indicates the degree of functional rescue.
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Conclusion
The in vitro characterization of CFTR correctors is a multi-faceted process that combines biochemical and electrophysiological techniques to provide a comprehensive understanding of a compound's efficacy. Assays measuring the maturation of the CFTR protein, such as Western blotting, confirm that a corrector can rescue the protein from degradation. Functional assays, primarily the Ussing chamber and patch-clamp techniques, quantify the extent to which this rescue translates into restored chloride transport. The data generated from these in vitro systems, particularly using patient-derived primary cells, are highly predictive of in vivo clinical response and are essential for the development of potent new CFTR modulator therapies.
References
Basic properties and characteristics of CFTR corrector 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR, thereby increasing its cell surface density. This technical guide provides an in-depth overview of the basic properties and characteristics of CFTR corrector 8, also known as ABBV/GLPG-2222 or Galicaftor. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to characterize this compound.
Core Properties of this compound (ABBV/GLPG-2222)
This compound, chemically described as 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, is a potent, orally bioavailable Type 1 (C1) CFTR corrector.[1][2] It was developed through a collaboration between AbbVie and Galapagos.[1]
Chemical Structure
-
Compound Name: ABBV/GLPG-2222 (Galicaftor)
-
CAS Number: 1918142-35-4[3]
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Molecular Formula: C₂₈H₂₁F₄NO₇
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Molecular Weight: 559.46 g/mol [4]
Mechanism of Action
ABBV/GLPG-2222 acts as a pharmacological chaperone to correct the misfolding of the F508del-CFTR protein. It is classified as a Type 1 (C1) corrector, which means it directly binds to and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. This stabilization is thought to occur at an early stage of the protein's biogenesis in the endoplasmic reticulum. By stabilizing MSD1, ABBV/GLPG-2222 allosterically rescues the conformational defect in the nucleotide-binding domain 1 (NBD1) caused by the F508del mutation, promoting the proper assembly of the full-length protein and its trafficking to the cell surface.
Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for ABBV/GLPG-2222.
Table 1: In Vitro Potency and Efficacy of ABBV/GLPG-2222
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| CSE-HRP Assay | CFBE41o- cells | EC₅₀ | 1 µM | |
| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | 3 µM | |
| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | <10 nM | |
| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | 5 nM |
CSE-HRP: Cell-based high-throughput screening using horseradish peroxidase-tagged CFTR; HBE-TECC: Human Bronchial Epithelial Transepithelial Chloride Conductance.
Table 2: In Vivo Pharmacokinetic Properties of ABBV/GLPG-2222 in Rats
| Route of Administration | Dose (mg/kg) | T₁/₂ (hours) | Bioavailability (%) | Hepatocyte Clearance (L/hr/kg) | Reference |
| Intravenous (i.v.) | 1 | 2.7 | - | Human: 1250 | |
| Oral (p.o.) | 1 | - | 74 | Rat: 775 |
Signaling and Mechanistic Pathways
The following diagrams illustrate the mechanism of action of ABBV/GLPG-2222 in the context of F508del-CFTR protein processing and the general workflow of a key in vitro assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced literature and are intended to provide a general framework.
Human Bronchial Epithelial (HBE) Transepithelial Chloride Conductance (TECC) Assay
This assay measures the function of CFTR channels at the apical membrane of primary HBE cells cultured on permeable supports.
-
Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable inserts to form a polarized epithelial monolayer.
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Compound Incubation: Cells are incubated with varying concentrations of ABBV/GLPG-2222 for 18-24 hours to allow for CFTR correction.
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Ussing Chamber Electrophysiology: The permeable inserts are mounted in an Ussing chamber.
-
Measurement of CFTR-mediated Current:
-
A chloride gradient is established across the epithelial monolayer.
-
The epithelial sodium channel (ENaC) is inhibited with a blocker (e.g., amiloride).
-
CFTR channels are maximally stimulated with a cAMP agonist (e.g., forskolin) and a CFTR potentiator.
-
The resulting change in transepithelial current is measured, which reflects the CFTR-mediated chloride transport.
-
-
Data Analysis: The EC₅₀ and maximal efficacy are calculated from the dose-response curve of the compound.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the general procedure for determining the pharmacokinetic profile of ABBV/GLPG-2222 in rats.
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Animal Model: Male Sprague-Dawley rats are used.
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Compound Administration:
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Intravenous (i.v.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered via the tail vein.
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Oral (p.o.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered by oral gavage.
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-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
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Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
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Bioanalysis: The concentration of ABBV/GLPG-2222 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T₁/₂), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%).
Clinical Development Overview
ABBV/GLPG-2222 has been evaluated in several clinical trials. Phase 1 studies in healthy volunteers demonstrated that the compound was safe and well-tolerated. Subsequent Phase 2a trials in CF patients with at least one F508del mutation showed that ABBV/GLPG-2222 could reduce sweat chloride concentrations, a key biomarker of CFTR function. It has also been investigated as part of a triple combination therapy with other CFTR modulators.
Conclusion
This compound (ABBV/GLPG-2222) is a potent Type 1 CFTR corrector that has shown significant promise in preclinical models for rescuing the F508del-CFTR mutation. Its mechanism of action involves the direct stabilization of the MSD1 domain, leading to improved protein folding and trafficking. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for cystic fibrosis. The experimental protocols outlined in this guide provide a basis for the further investigation and characterization of this and similar compounds.
References
Preliminary Efficacy of CFTR Corrector 8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy studies of CFTR corrector 8, a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and development in the field of cystic fibrosis and other CFTR-related channelopathies.
Core Efficacy Data
This compound has demonstrated significant potency as a CFTR modulator in preclinical studies. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Efficacy Metric (EC50) | Reference |
| Chloride Conductance Assay | Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP) | ~30 nM | [1] |
| CSE-HRP Assay | Not specified in available literature | 1 µM | [2] |
| HBE-TECC Assay | Not specified in available literature | 3 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model
| Animal Model | Administration Route | Dose | Outcome | Duration of Action | Reference |
| Wild-type mice | Topical | 25 pmol | Increased tear volume | 8 hours | [1] |
| CFTR-deficient mice | Topical | 25 pmol | No effect on tear volume | Not applicable | [1] |
Table 3: Metabolic Stability of this compound
| System | Species | Clearance Rate | Reference |
| Hepatic Microsomes | Human | 1250 L/hr/kg | |
| Hepatic Microsomes | Rat | 775 L/hr/kg |
Mechanism of Action
This compound functions as a direct activator of the CFTR chloride channel. Its mechanism does not involve the elevation of cyclic AMP (cAMP) or intracellular calcium levels. The pro-secretory effect of this compound is strictly dependent on the presence of functional CFTR channels, as demonstrated by the lack of activity in CFTR-deficient animal models. This indicates a direct interaction with the CFTR protein to induce channel gating and subsequent chloride ion transport.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Chloride Conductance Assay
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Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
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Protocol:
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FRT cells are seeded in 96-well microplates and cultured to confluence.
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The cells are then washed with a phosphate-buffered saline (PBS) solution.
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Cells are incubated with varying concentrations of this compound.
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The plate is placed in a fluorescence plate reader.
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A baseline fluorescence is recorded.
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An iodide-containing solution is added to the wells to initiate halide influx, which quenches the YFP fluorescence.
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The rate of fluorescence quenching is proportional to the chloride channel activity.
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EC50 values are calculated from the dose-response curve of fluorescence quenching rates.
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In Vivo Murine Model for Tear Secretion
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Animal Model: Wild-type and CFTR-deficient mice.
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Protocol:
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A baseline tear volume is measured using a phenol red-impregnated cotton thread placed in the conjunctival sac for a standardized period.
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A single 25 pmol dose of this compound is administered topically to one eye of each mouse. The contralateral eye may serve as a control.
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Tear volume measurements are repeated at specified time intervals (e.g., every hour for up to 8 hours) post-administration.
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The change in tear volume from baseline is calculated to determine the pro-secretory effect of the compound.
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Metabolic Stability Assay in Hepatic Microsomes
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System: Pooled human or rat liver microsomes.
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Protocol:
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This compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for metabolic enzymes).
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Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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The reaction is quenched by adding a solvent like acetonitrile.
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The samples are centrifuged to pellet the protein.
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The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-mass spectrometry (LC-MS).
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The rate of disappearance of the parent compound is used to calculate the intrinsic clearance rate.
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Conclusion
The preliminary data on this compound indicate that it is a highly potent, direct-acting CFTR activator with a favorable profile for topical applications due to its rapid hepatic metabolism. Its efficacy in preclinical models warrants further investigation into its therapeutic potential for conditions caused by CFTR dysfunction. The detailed protocols provided herein serve as a foundation for such future studies.
References
The intricate dance of rescue: A technical guide to CFTR Corrector 8 and its interaction with CFTR protein domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular interactions between CFTR Corrector 8 and the domains of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The primary function of CFTR correctors is to rescue the processing and trafficking of misfolded CFTR proteins, particularly the common F508del mutation, allowing the protein to reach the cell surface and function as a chloride channel. While detailed binding data for the commercially designated "this compound" is limited in publicly available scientific literature, this guide will provide its known functional data and extrapolate its likely mechanism of action based on well-characterized Type I CFTR correctors, which are known to stabilize the interface between the nucleotide-binding domains (NBDs) and the membrane-spanning domains (MSDs).
The CFTR Protein: A Multi-Domain Architecture
The CFTR protein is a complex ion channel belonging to the ATP-binding cassette (ABC) transporter superfamily.[1][2] Its structure comprises five distinct domains that work in concert to regulate chloride ion transport across epithelial cell membranes.[1][3]
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Two Membrane-Spanning Domains (MSD1 and MSD2): These domains are embedded in the cell membrane and together form the pore through which chloride ions pass.[1] Each MSD is composed of six alpha-helices.
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Two Nucleotide-Binding Domains (NBD1 and NBD2): Located in the cytoplasm, these domains bind and hydrolyze ATP, which provides the energy for channel gating (opening and closing). The most common cystic fibrosis-causing mutation, F508del, is located in NBD1. This deletion leads to misfolding and subsequent degradation of the protein.
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A Regulatory (R) Domain: This unique, intrinsically disordered region connects the two NBDs and contains multiple phosphorylation sites. Phosphorylation of the R-domain by protein kinase A (PKA) is a prerequisite for channel activity.
The proper assembly and interaction of these domains are critical for the correct folding, trafficking, and function of the CFTR protein. The F508del mutation disrupts the interaction between NBD1 and the MSDs, leading to the protein's retention in the endoplasmic reticulum and subsequent degradation.
This compound: Functional Activity
This compound is a commercially available small molecule modulator of the CFTR protein. While its specific binding site has not been detailed in peer-reviewed literature, its functional efficacy has been quantified in cellular assays.
| Assay | EC50 |
| CSE-HRP Assay | 1 µM |
| HBE-TECC Assay | 3 µM |
Table 1: Quantitative Functional Data for this compound. EC50 values represent the concentration of the compound that elicits a half-maximal response in the respective assays. The CSE-HRP (horseradish peroxidase) assay is a cell-based assay to measure CFTR activity, while the HBE-TECC (human bronchial epithelial trans-epithelial chloride conductance) assay measures chloride transport in primary human bronchial epithelial cells.
Proposed Mechanism of Action: Interaction with CFTR Protein Domains
Based on the function of other well-characterized "Type I" CFTR correctors like tezacaftor (VX-661), it is highly probable that this compound acts by directly binding to the CFTR protein and stabilizing its conformation. Type I correctors are known to bind to a site within the first transmembrane domain (TMD1) of MSD1. This binding is thought to allosterically stabilize the interface between NBD1 and the intracellular loops of the MSDs, particularly ICL1 and ICL4.
This stabilizing interaction is crucial for overcoming the folding defect caused by the F508del mutation in NBD1. By promoting a more native-like conformation, the corrector helps the mutant CFTR protein to evade the cellular quality control machinery in the endoplasmic reticulum, allowing it to be properly glycosylated and trafficked to the cell surface.
Figure 1. Proposed mechanism of action for this compound in rescuing F508del-CFTR.
The interaction of a Type I corrector with TMD1 is thought to have a cascading effect, promoting the proper assembly of the entire protein. This includes stabilizing the NBD1 domain itself, which is thermodynamically unstable due to the F508del mutation.
Figure 2. Logical relationship of this compound with CFTR protein domains.
Experimental Protocols for Studying Corrector-CFTR Interactions
A variety of experimental techniques are employed to characterize the interaction between CFTR correctors and the CFTR protein. These methods can be broadly categorized into those that assess protein structure and binding, and those that measure protein function.
Structural and Binding Assays
-
Cryo-Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution structural determination of the CFTR protein in complex with corrector molecules.
-
Protocol Outline:
-
Protein Expression and Purification: Human F508del-CFTR is expressed in a suitable cell line (e.g., HEK293 cells). The protein is solubilized from the endoplasmic reticulum membrane using detergents. Corrector compound is added during purification to promote folding.
-
Sample Preparation: The purified CFTR-corrector complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane.
-
Data Collection and Processing: Images are collected on a transmission electron microscope and processed to reconstruct a 3D map of the protein-ligand complex.
-
Model Building: An atomic model is built into the cryo-EM density map to visualize the binding site and conformational changes.
-
-
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method is used to assess the ability of a compound to stabilize a protein domain, such as NBD1.
-
Protocol Outline:
-
Purified NBD1 (wild-type or F508del) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The corrector compound is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored. An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization.
-
-
Functional Assays
-
Western Blotting for CFTR Glycosylation Status: This biochemical assay is used to assess the maturation of the CFTR protein.
-
Protocol Outline:
-
Cells expressing F508del-CFTR are treated with the corrector compound for 24-48 hours.
-
Cells are lysed, and the protein lysates are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with an anti-CFTR antibody.
-
The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.
-
-
-
Ussing Chamber Assay: This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.
-
Protocol Outline:
-
Primary human bronchial epithelial cells from CF patients are grown on permeable supports to form a polarized monolayer.
-
The monolayers are treated with the corrector compound for 24-48 hours.
-
The permeable supports are mounted in an Ussing chamber, and the short-circuit current (Isc), which is a measure of ion transport, is recorded.
-
CFTR-dependent chloride secretion is stimulated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor). An increase in the stimulated Isc indicates functional rescue of CFTR.
-
-
-
Halide-Sensitive Yellow Fluorescent Protein (YFP) Assay: This is a cell-based fluorescence assay often used for high-throughput screening of CFTR modulators.
-
Protocol Outline:
-
Cells co-expressing F508del-CFTR and a halide-sensitive YFP are plated in microtiter plates.
-
The cells are incubated with the corrector compound.
-
The cells are stimulated to activate CFTR, and a halide solution (e.g., iodide) is added.
-
The influx of halide ions through functional CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
-
Figure 3. A typical experimental workflow for the characterization of CFTR correctors.
Conclusion
This compound demonstrates functional activity in rescuing mutant CFTR, and its mechanism of action is likely aligned with that of Type I correctors, involving the direct binding to and stabilization of the CFTR protein, particularly at the interface of the MSD1 and NBD1 domains. This stabilization allows the misfolded F508del-CFTR protein to be properly processed and trafficked to the cell surface, thereby restoring its function as a chloride channel. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other novel CFTR correctors, which are crucial for the development of more effective therapies for cystic fibrosis. Further research, including high-resolution structural studies, will be necessary to fully elucidate the precise binding site and conformational changes induced by this compound.
References
The Dawn of a New Era in Cystic Fibrosis Therapy: An In-Depth Guide to Early-Stage Research on Next-Generation CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a particular focus on the principles and data that led to the development of highly effective combination therapies. While the specific term "CFTR corrector 8" does not correspond to a publicly designated compound, this document will delve into the class of next-generation correctors, exemplified by elexacaftor (VX-445), which represents a paradigm shift in the treatment of cystic fibrosis (CF).
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein.[1][2] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and fails to reach the cell surface.[1] CFTR modulators, a class of small molecules, are designed to rescue the function of this faulty protein.[3] This guide will explore the mechanism of action, preclinical evaluation, and clinical efficacy of these groundbreaking therapies.
Mechanism of Action: A Multi-Pronged Approach to CFTR Rescue
CFTR correctors are small molecules that aid in the proper folding and trafficking of the CFTR protein, allowing it to reach the cell surface where it can function as a chloride channel.[4] Early-generation correctors, such as lumacaftor (VX-809), showed modest clinical efficacy when used in monotherapy. The breakthrough in CF therapy came with the development of next-generation correctors and their use in combination with other types of CFTR modulators.
Key Classes of CFTR Modulators:
-
Correctors: These molecules, including lumacaftor, tezacaftor, and the next-generation elexacaftor, bind to the misfolded F508del-CFTR protein and facilitate its proper folding, processing, and trafficking to the cell membrane.
-
Potentiators: Ivacaftor is a potentiator that acts on CFTR channels already at the cell surface, increasing their open probability and thereby enhancing chloride ion transport.
-
Amplifiers and Stabilizers: These are emerging classes of drugs that aim to increase the amount of CFTR protein produced and enhance its stability at the cell surface, respectively.
The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor (marketed as Trikafta) has proven to be highly effective for patients with at least one F508del mutation. This success is attributed to the synergistic action of the two correctors, which address different aspects of the F508del-CFTR protein's folding defects, and the potentiator, which maximizes the function of the corrected protein.
Signaling Pathway of CFTR Protein Processing and Corrector Action
Caption: CFTR protein processing and the mechanism of action of correctors and potentiators.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of next-generation CFTR correctors, as part of a triple-combination therapy, has been demonstrated through significant improvements in key clinical endpoints. The following tables summarize the quantitative data from pivotal clinical trials.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with One F508del Mutation
| Endpoint | Placebo-Corrected Mean Change | Study Population | Reference |
| Percent Predicted FEV1 (ppFEV1) | +14.3 percentage points | F508del/Minimal Function | |
| Sweat Chloride Concentration | -41.8 mmol/L | F508del/Minimal Function | |
| Pulmonary Exacerbations | 63% reduction in annualized rate | F508del/Minimal Function |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients Homozygous for the F508del Mutation
| Endpoint | Tezacaftor/Ivacaftor-Corrected Mean Change | Study Population | Reference |
| Percent Predicted FEV1 (ppFEV1) | +10.0 percentage points | F508del/F508del | |
| Sweat Chloride Concentration | -45.1 mmol/L | F508del/F508del |
Experimental Protocols for Corrector Evaluation
The discovery and development of CFTR correctors involve a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
3.1. In Vitro Assays
-
Ussing Chamber Assay: This is a key functional assay that measures ion transport across epithelial cell monolayers.
-
Methodology: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. The activity of CFTR is stimulated with forskolin, and the effect of the corrector compound on the forskolin-stimulated Isc is measured. Potentiators are often added to maximize the channel's open probability.
-
-
Immunoblotting (Western Blot): This technique is used to assess the maturation of the CFTR protein.
-
Methodology: Cells expressing F508del-CFTR are treated with the corrector compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting using an anti-CFTR antibody. The immature, core-glycosylated form of CFTR (Band B, ~145 kDa) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C, ~170 kDa) can be distinguished. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.
-
-
YFP-Based Iodide Influx Assay: This is a high-throughput screening assay used to identify potential CFTR modulators.
-
Methodology: Cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are used. The influx of iodide through active CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to CFTR activity at the cell surface.
-
Experimental Workflow for Evaluating CFTR Correctors
Caption: A typical experimental workflow for the discovery and development of CFTR correctors.
3.2. Clinical Trial Design
Clinical trials for CFTR modulators are designed to assess safety, tolerability, and efficacy.
-
Primary Endpoints: The primary efficacy endpoint in Phase 3 trials is typically the absolute change from baseline in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function.
-
Secondary Endpoints: Key secondary endpoints include the change in sweat chloride concentration (a direct measure of CFTR function), the rate of pulmonary exacerbations, and patient-reported outcomes such as the Cystic Fibrosis Questionnaire-Revised (CFQ-R) score.
Logical Relationship of Corrector Development Stages
Caption: The logical progression of drug discovery and development for CFTR correctors.
Conclusion and Future Directions
The development of next-generation CFTR correctors in combination with potentiators has revolutionized the treatment of cystic fibrosis, transforming it from a life-shortening illness to a manageable chronic condition for a large proportion of patients. The early-stage research, characterized by innovative high-throughput screening, detailed mechanistic studies, and well-designed clinical trials, has been instrumental in this success.
Future research will focus on developing therapies for patients with rare CFTR mutations who do not respond to current modulators and exploring novel therapeutic modalities such as gene therapy and mRNA-based treatments. The principles and methodologies outlined in this guide will continue to be foundational in the ongoing quest to find a cure for all individuals with cystic fibrosis.
References
The Rise and Stagnation of a C1 Corrector: A Technical Analysis of ABBV/GLPG-2222 and its Significance in the Evolution of CFTR Modulator Therapies
For Immediate Release
Mechelen, Belgium and North Chicago, Illinois – This technical guide explores the development and clinical evaluation of ABBV/GLPG-2222 (galicaftor), a C1-type corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed through a collaboration between Galapagos NV and AbbVie. While the AbbVie/Galapagos cystic fibrosis (CF) program, including ABBV/GLPG-2222, did not ultimately yield a commercial product to rival existing therapies, the journey of this potent C1 corrector offers valuable insights for researchers, scientists, and drug development professionals. This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and contextualizes the significance of ABBV/GLPG-2222 in the broader landscape of CFTR corrector development, particularly in the era of highly effective triple-combination therapies.
Introduction to Cystic Fibrosis and CFTR Modulation
Cystic fibrosis is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.[2][3]
The therapeutic strategy of CFTR modulation aims to correct the underlying protein defect. This involves two primary classes of small molecules:
-
Correctors: These molecules act as pharmacological chaperones, aiding in the proper folding of mutant CFTR and facilitating its trafficking to the cell membrane.[4]
-
Potentiators: These molecules enhance the opening probability (gating) of the CFTR channel at the cell surface, thereby increasing ion transport.
ABBV/GLPG-2222 was developed as a "C1" or Class 1 corrector, designed to be a foundational component of a multi-compound regimen to treat CF patients with at least one F508del mutation.
ABBV/GLPG-2222: A Potent C1 Corrector
ABBV/GLPG-2222 is a novel, potent, and orally bioavailable C1 corrector. Preclinical studies demonstrated its ability to improve the processing and trafficking of F508del-CFTR. In primary human bronchial epithelial (HBE) cells from patients homozygous for the F508del mutation, ABBV/GLPG-2222 showed potent in vitro functional activity, with an EC50 value of less than 10 nM. It was reported to be more potent than earlier correctors like lumacaftor.
The development of ABBV/GLPG-2222 was part of a broader strategy by AbbVie and Galapagos to create a competitive triple-combination therapy for CF, aiming to address the majority of the patient population.
Clinical Development and Quantitative Outcomes
ABBV/GLPG-2222 progressed into several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The most notable of these were the Phase 2a FLAMINGO and ALBATROSS studies.
FLAMINGO Trial (NCT03119649)
The FLAMINGO trial was a randomized, double-blind, placebo-controlled study that evaluated ABBV/GLPG-2222 as a monotherapy in adult CF patients homozygous for the F508del mutation. The primary objective was to assess the safety and tolerability of the compound. Secondary objectives included evaluating its effect on sweat chloride concentration and pulmonary function (percent predicted forced expiratory volume in one second, ppFEV1).
| FLAMINGO Trial: Key Quantitative Outcomes | |
| Patient Population | 59 adult CF patients homozygous for the F508del mutation |
| Treatment Duration | 29 days |
| Dosing | Once-daily oral doses of ABBV/GLPG-2222 or placebo |
| Sweat Chloride Reduction (vs. baseline) | Statistically significant dose-dependent decrease, with a maximum reduction of 17.6 mmol/L in the 200 mg dose group (p < 0.0001) |
| Change in ppFEV1 | No significant improvements reported |
| Safety and Tolerability | Generally well-tolerated, with most treatment-emergent adverse events being mild to moderate. |
ALBATROSS Trial (NCT03045523)
The ALBATROSS trial was a randomized, double-blind, placebo-controlled study that assessed ABBV/GLPG-2222 in CF patients heterozygous for the F508del mutation and a gating mutation, who were already being treated with the potentiator ivacaftor.
| ALBATROSS Trial: Key Quantitative Outcomes | |
| Patient Population | 37 adult CF patients heterozygous for F508del and a gating mutation, on stable ivacaftor therapy |
| Treatment Duration | 29 days |
| Dosing | Once-daily oral doses of 150 mg or 300 mg ABBV/GLPG-2222, or placebo, in addition to ivacaftor |
| Sweat Chloride Reduction (vs. baseline) | Statistically significant dose-dependent decrease, with a maximum reduction of 7.4 mmol/L in the 300 mg dose group (p < 0.05) |
| Change in ppFEV1 | A dose-dependent increase was observed, with a 2.2% increase in the 300 mg cohort at the end of treatment. |
| Safety and Tolerability | Generally well-tolerated, with most treatment-emergent adverse events being mild to moderate. |
Combination Therapy Trials
ABBV/GLPG-2222 was also evaluated as part of triple-combination regimens, for instance in the FALCON trial, which investigated its use with the potentiator GLPG2451 and the C2 corrector GLPG2737. While these combinations were generally well-tolerated, they did not demonstrate a level of efficacy, particularly in improving lung function, that could compete with the emerging triple-combination therapies from Vertex Pharmaceuticals. Ultimately, the development of some of these combination therapies was discontinued.
Experimental Protocols and Methodologies
The development of ABBV/GLPG-2222 relied on a suite of in vitro and ex vivo assays to determine its efficacy in correcting the F508del-CFTR defect.
In Vitro Assays for CFTR Corrector Potency
4.1.1 Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.
-
Principle: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Isc), which is a direct measure of net ion transport.
-
Protocol Outline:
-
HBE cells are incubated with the CFTR corrector (e.g., ABBV/GLPG-2222) for 24-48 hours to allow for protein rescue and trafficking.
-
The cell monolayer is mounted in the Ussing chamber.
-
The Isc is measured at baseline and then after the sequential addition of:
-
A sodium channel inhibitor (e.g., amiloride) to isolate chloride transport.
-
A cAMP agonist (e.g., forskolin) to activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor) to maximally stimulate the corrected channels.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
-
Endpoint: The change in Isc upon CFTR stimulation is indicative of the corrector's efficacy.
4.1.2 Organoid Swelling Assay
Patient-derived intestinal organoids provide a 3D model to assess CFTR function.
-
Principle: Intestinal crypts from rectal biopsies of CF patients are cultured to form organoids. When CFTR is functional, the secretion of chloride ions into the organoid lumen drives water influx, causing the organoids to swell.
-
Protocol Outline:
-
Organoids are incubated with the CFTR corrector(s) for 24 hours.
-
A CFTR agonist (e.g., forskolin) is added to the culture medium.
-
The change in organoid size (swelling) is measured over time using microscopy and image analysis.
-
-
Endpoint: The degree of forskolin-induced swelling correlates with the level of CFTR function restored by the corrector.
Clinical Trial Methodologies
4.2.1 Sweat Chloride Measurement
Sweat chloride concentration is a key biomarker of CFTR activity in vivo.
-
Principle: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin. The collected sweat is then analyzed for its chloride content.
-
Procedure: A standardized protocol is followed to ensure accurate and reproducible measurements.
-
Endpoint: A reduction in sweat chloride concentration indicates improved systemic CFTR function.
4.2.2 Spirometry (FEV1 Measurement)
Forced expiratory volume in one second (FEV1) is a standard measure of lung function.
-
Principle: Spirometry measures the volume of air a person can forcibly exhale. The ppFEV1 compares the patient's FEV1 to the predicted value for a healthy individual of the same age, height, and sex.
-
Procedure: Patients perform a maximal forced expiration into a spirometer.
-
Endpoint: An increase in ppFEV1 suggests an improvement in airway function.
Visualizing the Mechanisms and Workflows
Signaling Pathway of CFTR Correction and Potentiation
Caption: Mechanism of action for CFTR correctors and potentiators.
Experimental Workflow for In Vitro Corrector Evaluation
Caption: Ussing chamber experimental workflow for corrector assessment.
The Significance of ABBV/GLPG-2222 in the Context of "Corrector 8" and Next-Generation Therapies
While the term "CFTR corrector 8" does not have a widely recognized definition in the scientific literature, it can be inferred to represent the next wave of correctors developed for use in triple-combination therapies. The significance of ABBV/GLPG-2222 in this context is multifaceted, despite its development being halted:
-
Validation of the C1 Corrector Concept: ABBV/GLPG-2222 demonstrated that a potent C1 corrector could effectively increase the amount of F508del-CFTR at the cell surface, leading to a significant biological response (i.e., sweat chloride reduction). This reinforced the validity of the corrector-potentiator therapeutic hypothesis.
-
Contribution to the Understanding of Corrector Pharmacology: The clinical data from the FLAMINGO and ALBATROSS trials contributed to the broader understanding of the dose-response relationship for C1 correctors and their safety profile. The observation of a significant sweat chloride response without a corresponding improvement in lung function in monotherapy highlighted the necessity of a multi-pronged approach, combining correctors with different mechanisms of action and a potentiator.
-
Benchmarking for Competitor Programs: The AbbVie/Galapagos CF program, with ABBV/GLPG-2222 as a cornerstone, represented a significant effort to compete with Vertex Pharmaceuticals. The preclinical and clinical data generated for ABBV/GLPG-2222 and its combinations served as a benchmark for the field and likely spurred further innovation. The ultimate success of Vertex's triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), which includes a next-generation C2 corrector, underscores the high bar for efficacy that new therapies must meet.
-
Informing Future Drug Design: The structure-activity relationship studies that led to the discovery of ABBV/GLPG-2222 have been published and contribute to the collective knowledge of medicinal chemists working on CFTR modulators.
References
- 1. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of CFTR Maturation with Corrector VX-809 (Lumacaftor) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and prematurely degraded, failing to reach the cell surface to function as a chloride channel.[1] The CFTR protein undergoes a maturation process involving glycosylation as it transits from the ER to the Golgi apparatus.[2] This maturation can be monitored by Western blot analysis, which distinguishes between the immature, core-glycosylated form (Band B, ~150-160 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) that has trafficked through the Golgi.[2][3]
Corrector molecules, such as VX-809 (Lumacaftor), are designed to rescue the trafficking defect of F508del-CFTR.[4] VX-809 acts as a chaperone, stabilizing the F508del-CFTR protein, promoting its proper folding, and facilitating its trafficking to the cell surface. This results in an increased amount of mature, functional CFTR at the plasma membrane. Western blotting is a crucial biochemical assay to assess the efficacy of such correctors by quantifying the increase in the mature C-band of CFTR relative to the immature B-band.
These application notes provide a detailed protocol for the Western blot analysis of CFTR maturation following treatment with the corrector VX-809.
Data Presentation
The efficacy of VX-809 in promoting the maturation of F508del-CFTR has been quantified in various cellular models. The following tables summarize the key quantitative data from published studies.
| Cell Line | VX-809 Concentration | Fold Increase in Mature CFTR (Band C) | Reference |
| Fischer Rat Thyroid (FRT) cells | 0.1 µM (EC50) | 7.1 ± 0.3 | |
| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | 350 ± 180 nM (EC50) | ~8-fold | |
| HEK-293 cells | 3 µM | ~6-fold increase in ER exit | |
| Baby Hamster Kidney (BHK) cells | 1-10 µM | Significant increase in Band C | |
| CFBE41o- cells | 3 µM | Significant increase in C band/B band ratio |
| Parameter | Vehicle Control (DMSO) | VX-809 Treatment (3 µM) | Reference |
| Mature F508del-CFTR (% of total) | Low to undetectable | Increased to ~34% of wild-type CFTR levels | |
| F508del-CFTR Chloride Transport (% of non-CF) | ~1.9 µA/cm² | ~7.8 µA/cm² (~14% of non-CF) |
Signaling Pathways and Experimental Workflows
CFTR Maturation and F508del Defect
Caption: Wild-type CFTR undergoes glycosylation and proper folding in the ER before trafficking to the Golgi and plasma membrane.
Mechanism of Action of Corrector VX-809
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 4. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Assay to Measure CFTR Function with Corrector 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes for a protein that functions as a chloride and bicarbonate channel in epithelial cells.[1] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is targeted for degradation and fails to reach the cell membrane. CFTR correctors are small molecules designed to rescue the trafficking of these misfolded proteins to the apical membrane, allowing them to function as ion channels.[1]
"Corrector 8," also known as ABBV/GLPG-2222, is a potent, orally bioavailable C1-type CFTR corrector.[2] It is designed to help the abnormal CFTR protein fold correctly, preventing its degradation and facilitating its transport to the cell membrane, thereby increasing chloride transport.[3][4]
The Ussing chamber is an essential ex vivo tool for the functional assessment of epithelial ion transport and is considered a gold standard for evaluating the efficacy of CFTR modulators. This system allows for the direct measurement of ion transport across epithelial tissues or cell monolayers by measuring key electrophysiological parameters such as the short-circuit current (Isc). These application notes provide a comprehensive protocol for utilizing the Ussing chamber to quantify the function of CFTR following treatment with Corrector 8.
Principle of the Ussing Chamber Assay
The Ussing chamber apparatus consists of two half-chambers separated by an epithelial cell monolayer cultured on a permeable support. Each chamber is filled with a physiological Ringer's solution and contains a set of electrodes for passing current and measuring voltage. The system allows for the clamping of the transepithelial voltage to zero, and the current required to maintain this clamp is the short-circuit current (Isc). The Isc represents the net movement of ions across the epithelium.
To measure CFTR-specific function, the epithelial sodium channel (ENaC) is first blocked with amiloride. Subsequently, CFTR is activated by increasing intracellular cyclic AMP (cAMP) levels with agents like forskolin and IBMX. The resulting increase in Isc is attributed to CFTR-mediated chloride secretion. The specificity of this current is confirmed by its inhibition with a CFTR-specific inhibitor, such as CFTRinh-172. The change in Isc (ΔIsc) upon stimulation and inhibition is the primary measure of CFTR function.
Data Presentation
The efficacy of Corrector 8 in rescuing F508del-CFTR function can be quantified by comparing the ΔIsc in treated versus untreated cells. The following table summarizes representative quantitative data for Corrector 8 (ABBV/GLPG-2222) and other well-characterized CFTR correctors, as measured by functional assays like the transepithelial current clamp (TECC), which is analogous to the Ussing chamber assay.
| Compound | Cell Type | Assay | Potency (EC50) | Relative Efficacy | Reference |
| Corrector 8 (ABBV/GLPG-2222) | Primary HBE cells (F508del/F508del) | TECC | <10 nM | ~141% | |
| Lumacaftor (VX-809) | Primary HBE cells (F508del/F508del) | TECC | ~251 nM | ~136% | |
| Tezacaftor (VX-661) | Primary HBE cells (F508del/F508del) | TECC | ~586 nM | ~105% |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Current Clamp. Efficacy is relative to an on-plate control compound.
Experimental Protocols
Part 1: Cell Culture and Corrector Incubation
This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells derived from CF patients (homozygous for the F508del mutation) or the CFBE41o- cell line expressing F508del-CFTR.
Materials:
-
Polarized epithelial cells (e.g., primary HBE or CFBE41o- F508del)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Appropriate cell culture medium and supplements
-
Corrector 8 (ABBV/GLPG-2222) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the epithelial cells at a high density onto the permeable supports.
-
Cell Culture: Culture the cells for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >300 Ω·cm².
-
Corrector Incubation:
-
Prepare the desired concentrations of Corrector 8 in the cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest Corrector 8 concentration.
-
Aspirate the medium from the cell culture inserts and replace it with the medium containing Corrector 8 or the vehicle.
-
Incubate the cells for 24-48 hours at 37°C to allow for the correction and trafficking of the F508del-CFTR protein to the cell surface.
-
Part 2: Ussing Chamber Assay
Materials:
-
Ussing chamber system with voltage/current clamp
-
Water-jacketed organ baths and heating circulator
-
Gas supply (95% O2 / 5% CO2)
-
Ringer's solution (see recipe below)
-
Amiloride
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
CFTRinh-172
-
CFTR potentiator (e.g., VX-770 or GLPG1837), optional
Ringer's Solution Recipe (example):
-
126 mM NaCl
-
0.38 mM KH2PO4
-
2.13 mM K2HPO4
-
1 mM MgSO4
-
1 mM CaCl2
-
24 mM NaHCO3
-
10 mM Glucose
-
Bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4.
Procedure:
-
System Preparation:
-
Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.
-
Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane with the cell monolayer.
-
Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-30 minutes.
-
Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
-
Pharmacological Additions:
-
Amiloride: Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC. Wait for the Isc to stabilize at a new, lower baseline.
-
Forskolin and IBMX: Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both chambers to stimulate CFTR-mediated chloride secretion. Record the peak Isc response.
-
CFTR Potentiator (Optional): If studying the combined effect with a potentiator, add the potentiator (e.g., 1-10 µM) to the apical chamber before or with forskolin/IBMX.
-
CFTRinh-172: Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10-20 µM), to the apical chamber to confirm that the observed current is CFTR-mediated. The subsequent decrease in Isc represents the CFTR-dependent current.
-
Part 3: Data Analysis
-
Calculate the change in short-circuit current (ΔIsc) in response to the CFTR agonists (Forskolin/IBMX) and the CFTR inhibitor (CFTRinh-172). The CFTR-specific current is typically calculated as the difference between the peak current after stimulation and the current after inhibition.
-
Compare the ΔIsc between the vehicle-treated (control) and the Corrector 8-treated groups.
-
Plot the dose-response curve for Corrector 8 and calculate the EC50 value, which is the concentration of the corrector that elicits 50% of the maximal response.
Visualizations
Caption: Ussing Chamber Experimental Workflow.
Caption: CFTR Activation Signaling Pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Application of CFTR Corrector VX-661 (Tezacaftor) in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CFTR corrector VX-661 (tezacaftor) in patient-derived organoid (PDO) models, a pivotal tool in the personalized medicine landscape for cystic fibrosis (CF). This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, facilitating the assessment of therapeutic efficacy for this and other CFTR modulators.
Cystic fibrosis is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein.[1] This results in defective ion transport across epithelial cells.[1] VX-661 is a CFTR corrector designed to address the trafficking defects of mutant CFTR proteins, such as the common F508del mutation, by facilitating their proper folding and transit to the cell surface.[1] Patient-derived organoids, particularly those derived from rectal biopsies, have become a key in vitro model for studying CFTR function and the effects of modulator drugs.[1]
The primary functional assay employed in this context is the Forskolin-Induced Swelling (FIS) assay. Forskolin activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn activates the CFTR channel.[1] The subsequent efflux of chloride ions into the organoid lumen drives osmotic water movement, causing the organoids to swell. The extent of this swelling is a direct measure of CFTR function.
Data Presentation
The following tables summarize the quantitative effects of VX-661 (tezacaftor), often in combination with the potentiator ivacaftor (VX-770) and the corrector elexacaftor (VX-445), on CFTR function in patient-derived intestinal organoids as measured by the Forskolin-Induced Swelling (FIS) assay. The data is presented as the Area Under the Curve (AUC) of organoid swelling over time.
| CFTR Genotype | Treatment | Organoid Swelling (AUC, arbitrary units) | Reference |
| F508del/F508del | Vehicle (DMSO) | Baseline | |
| F508del/F508del | Tezacaftor/Ivacaftor (VX-661/VX-770) | 939.5 ± 234.3 | |
| F508del/[L467F;F508del] | Vehicle (DMSO) | 253.43 ± 85.85 | |
| F508del/[L467F;F508del] | Tezacaftor/Ivacaftor (VX-661/VX-770) | 898.44 ± 372.65 | |
| F508del/[L467F;F508del] | Elexacaftor/Tezacaftor/Ivacaftor (VX-445/VX-661/VX-770) | >1000 (ranging up to 4219.31 ± 168.22) | |
| F508del/F508del (Control) | Tezacaftor/Ivacaftor (VX-661/VX-770) | 1773.17 ± 113.69 |
| CFTR Genotype | Treatment Comparison | Observation | Reference |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor | Significantly larger swelling with the triple combination in 16 out of 17 patient-derived organoid samples. | |
| Rare Mutations (various) | Elexacaftor/Tezacaftor/Ivacaftor | In vitro response was observed in 19 out of 28 organoid lines with rare mutations, suggesting potential benefit. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for Utilizing CFTR Corrector VX-661 (Tezacaftor) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[2][3] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a significant reduction in its presence at the cell surface.[1] CFTR correctors are a class of small molecules that aim to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane and function as an ion channel.
Tezacaftor (VX-661) is a second-generation CFTR corrector designed to improve the processing and trafficking of the F508del-CFTR protein to the cell surface. It is often used in combination with a CFTR potentiator, such as ivacaftor, which increases the channel open probability of the CFTR protein at the cell surface. High-throughput screening (HTS) assays are crucial for the discovery and characterization of new CFTR modulators. These application notes provide detailed protocols for utilizing VX-661 in various HTS formats to identify and evaluate novel CFTR corrector compounds.
Mechanism of Action of CFTR Corrector VX-661
VX-661 functions by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and allowing it to escape degradation by cellular quality control mechanisms. This correction of the protein's conformation enables its trafficking from the endoplasmic reticulum to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane. The increased density of CFTR channels at the cell surface leads to a partial restoration of chloride and bicarbonate transport. For maximal effect, VX-661 is often co-administered with a potentiator to enhance the function of the rescued channels.
Data Presentation: Efficacy of VX-661 in Preclinical Models
The following tables summarize quantitative data from in vitro studies demonstrating the efficacy of VX-661 in rescuing F508del-CFTR function.
Table 1: Optimal Concentration of VX-661 for F508del-CFTR Correction
| Cell Line | Assay Type | VX-661 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| CFBE41o- | Western Blot | 0.1 - 10 | 24 | Increased mature (Band C) F508del-CFTR | |
| HEK293 | Western Blot | 2 | 24 | Increased N1303K-CFTR expression | |
| Primary HBE cells | Ussing Chamber | 5 | 24 | Increased chloride transport | |
| Intestinal Organoids | Forskolin-Induced Swelling | 3 | 18-24 | Increased organoid swelling |
Table 2: Functional Rescue of F508del-CFTR by VX-661 in Combination with Other Modulators
| Cell Model | Modulator Combination | Assay Type | Endpoint Measured | Fold Increase in CFTR Function (vs. control) | Reference |
| iPSC-derived intestinal epithelia | VX-809 + VX-661 + VX-770 | Halide-Sensitive YFP | Rate of fluorescence quenching | No further improvement over VX-809 alone | |
| F508del homozygous epithelia | Elexacaftor (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Ussing Chamber | Short-circuit current (Isc) | Significant increase in CFTR activity | |
| W1282X/W1282X organoids | VX-445 + VX-661 + VX-770 | Forskolin-Induced Swelling | Area Under the Curve (AUC) | Maximized window for detecting effects of other compounds |
Experimental Protocols
Protocol 1: Membrane Potential Assay for High-Throughput Screening
This assay is a rapid and robust method suitable for primary HTS campaigns to identify potential CFTR correctors. It measures changes in cell membrane potential upon CFTR activation.
Materials:
-
HEK293 or CHO cells stably expressing F508del-CFTR
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
VX-661 (or test compounds) dissolved in DMSO
-
CFTR agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX)
-
CFTR potentiator (e.g., 5 µM Genistein or 1 µM VX-770)
-
Fluorescence plate reader with fluidic addition capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: Treat cells with VX-661 or test compounds at desired concentrations for 18-24 hours at 37°C. Include vehicle (DMSO) and positive controls (e.g., a known corrector).
-
Dye Loading: On the day of the assay, remove the compound-containing medium and add the membrane potential dye solution to each well. Incubate according to the manufacturer's instructions.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure baseline fluorescence.
-
Add the CFTR agonist cocktail and potentiator to stimulate CFTR-mediated ion flux.
-
Record the change in fluorescence over time. Depolarization of the membrane due to chloride efflux will result in an increase in fluorescence.
-
-
Data Analysis: The initial rate of fluorescence increase or the peak fluorescence intensity is proportional to CFTR activity. Calculate the Z'-factor to assess assay quality.
Protocol 2: Ussing Chamber Assay for Secondary Screening and Characterization
The Ussing chamber assay provides a more detailed and physiologically relevant measure of CFTR-mediated ion transport across polarized epithelial cell monolayers.
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) cultured on permeable supports (e.g., Transwells)
-
Ussing chamber system
-
Ringer's solution
-
VX-661 (or test compounds)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
CFTR agonist cocktail (e.g., Forskolin and IBMX)
-
CFTR potentiator (e.g., VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Treatment: Culture epithelial cells on permeable supports until a tight monolayer is formed (high transepithelial electrical resistance, TEER). Incubate the cells with VX-661 or test compounds for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers and bathe both the apical and basolateral sides with pre-warmed Ringer's solution.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add amiloride to the apical chamber to inhibit ENaC-mediated current.
-
Add the CFTR agonist cocktail to stimulate CFTR-mediated chloride secretion.
-
Add a potentiator to the apical chamber to maximize CFTR channel activity.
-
Finally, add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.
Protocol 3: Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the Golgi apparatus.
Materials:
-
Cells expressing F508del-CFTR
-
VX-661 (or test compounds)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with VX-661 or test compounds for 24 hours. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary CFTR antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) migrates faster than the mature, complex-glycosylated form (Band C). An increase in the Band C to Band B ratio indicates successful correction of CFTR trafficking.
Visualizations
Caption: CFTR channel activation signaling pathway.
Caption: High-throughput screening workflow for CFTR correctors.
References
Application Notes and Protocols: Immunofluorescence Staining of CFTR after Corrector 8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing its transit to the plasma membrane where it would normally function as a chloride channel.[2][3][4] CFTR correctors are a class of therapeutic compounds designed to rescue the trafficking of misfolded CFTR, enabling it to reach the cell surface and restore ion transport. "Corrector 8" represents a novel investigational compound designed to improve the processing and delivery of F508del-CFTR to the plasma membrane.
These application notes provide a detailed protocol for the immunofluorescence staining of CFTR in cultured cells treated with Corrector 8. Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and is instrumental in assessing the efficacy of CFTR correctors. By quantifying the change in CFTR localization from the cytoplasm to the plasma membrane, researchers can evaluate the potency of corrector compounds.
Key Experimental Principles
The protocol described below outlines the steps for:
-
Culturing human bronchial epithelial cells (CFBE41o-) stably expressing F508del-CFTR.
-
Treating the cells with the hypothetical Corrector 8 to promote CFTR trafficking.
-
Fixing and permeabilizing the cells to allow antibody access.
-
Immunostaining for CFTR and a plasma membrane marker.
-
Imaging via confocal microscopy and quantifying the colocalization of CFTR at the plasma membrane.
Experimental Protocols
Materials and Reagents
-
Cell Line: CFBE41o- cells stably expressing F508del-CFTR. Human embryonic kidney (HEK) cells or other suitable epithelial cell lines can also be used.
-
Culture Medium: MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% penicillin-streptomycin, and 2 µg/mL puromycin.
-
Corrector 8: Stock solution in DMSO.
-
Primary Antibodies:
-
Rabbit anti-CFTR polyclonal antibody (e.g., BiCell Scientific, Cat. No. 20403) or Mouse anti-CFTR monoclonal antibody (e.g., Santa Cruz Biotechnology, sc-376683).
-
Antibody against a plasma membrane marker (e.g., anti-Na+/K+ ATPase).
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Alexa Fluor 594-conjugated goat anti-mouse IgG.
-
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum and 0.1% Triton X-100 in PBS.
-
Mounting Medium: Mounting medium with DAPI (for nuclear counterstaining).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Cell Culture and Corrector Treatment
-
Cell Seeding: Seed CFBE41o- F508del-CFTR cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Corrector 8 Treatment: 24 hours after seeding, treat the cells with varying concentrations of Corrector 8 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 24-48 hours.
Immunofluorescence Staining Protocol
-
Washing: After treatment, gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-CFTR and anti-plasma membrane marker) diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Briefly rinse with distilled water.
-
Mounting: Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Sealing: Seal the coverslips with nail polish and allow them to dry.
Imaging and Quantitative Analysis
-
Confocal Microscopy: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594. Capture z-stacks to assess protein localization in three dimensions.
-
Image Analysis:
-
Define regions of interest (ROIs) corresponding to the plasma membrane (based on the plasma membrane marker) and the whole cell.
-
Measure the mean fluorescence intensity of CFTR staining within the plasma membrane ROI and the whole cell ROI.
-
Calculate the ratio of plasma membrane CFTR to total cellular CFTR for each cell.
-
An increase in this ratio in Corrector 8-treated cells compared to vehicle-treated cells indicates successful rescue of CFTR trafficking.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using Corrector 8.
Table 1: Dose-Dependent Effect of Corrector 8 on CFTR Plasma Membrane Localization
| Corrector 8 Concentration (µM) | Mean Plasma Membrane CFTR Intensity (Arbitrary Units) | Mean Total Cellular CFTR Intensity (Arbitrary Units) | Plasma Membrane/Total CFTR Ratio |
| 0 (Vehicle) | 15.2 ± 2.1 | 105.8 ± 8.3 | 0.14 ± 0.02 |
| 0.1 | 35.8 ± 4.5 | 110.2 ± 9.1 | 0.32 ± 0.04 |
| 1 | 78.4 ± 6.9 | 112.5 ± 7.6 | 0.70 ± 0.06 |
| 10 | 85.1 ± 7.2 | 115.3 ± 8.8 | 0.74 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Corrector 8 (1 µM) Effect on CFTR Plasma Membrane Localization
| Treatment Duration (hours) | Mean Plasma Membrane CFTR Intensity (Arbitrary Units) | Mean Total Cellular CFTR Intensity (Arbitrary Units) | Plasma Membrane/Total CFTR Ratio |
| 0 | 14.9 ± 1.9 | 106.3 ± 7.9 | 0.14 ± 0.02 |
| 12 | 45.6 ± 5.3 | 108.7 ± 8.5 | 0.42 ± 0.05 |
| 24 | 79.1 ± 7.1 | 111.9 ± 8.1 | 0.71 ± 0.06 |
| 48 | 82.3 ± 6.8 | 113.4 ± 9.0 | 0.73 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing Corrector 8 efficacy.
Caption: CFTR trafficking pathway and the action of Corrector 8.
Conclusion
This document provides a comprehensive guide for performing and analyzing immunofluorescence experiments to evaluate the efficacy of the hypothetical CFTR Corrector 8. The detailed protocol and data presentation structure can be adapted for the screening and characterization of other potential CFTR modulator compounds. The visualization of increased CFTR at the plasma membrane provides strong evidence for the mechanism of action of corrector molecules and is a critical step in the preclinical development of new therapies for Cystic Fibrosis.
References
Assessing the Efficacy of CFTR Corrector 8 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of CFTR Corrector 8, a novel investigational compound aimed at restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The methodologies described herein are essential for the preclinical evaluation of this and other CFTR corrector molecules in a cell culture setting.
Introduction to CFTR Correctors
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes a chloride and bicarbonate channel.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, preventing it from reaching the cell membrane to perform its function.[1] CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the apical membrane of epithelial cells and function as an ion channel.[1][2]
The evaluation of a novel CFTR corrector, such as Corrector 8, requires a multi-faceted approach employing both functional and biochemical assays to determine its efficacy in restoring protein trafficking and channel function.
Recommended Cell Models
The choice of cell model is critical for the successful evaluation of CFTR correctors.[3] Several cell lines are commonly used in CF research, each with distinct advantages and limitations.
-
Primary Human Bronchial Epithelial (HBE) Cells: Considered the "gold standard" for evaluating CFTR function in a cell type representative of the lung. These cells are cultured at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.
-
Immortalized Human Bronchial Epithelial Cells (e.g., CFBE41o-): These cells, often stably expressing mutant CFTR, provide a more readily available and consistent model compared to primary cells.
-
Fischer Rat Thyroid (FRT) Cells: Extensively used for CFTR studies and drug discovery due to their robust growth and suitability for high-throughput screening.
-
Human Embryonic Kidney (HEK293) Cells: Useful for initial screening and mechanistic studies due to their high transfection efficiency.
-
Patient-Derived Intestinal Organoids: A 3D culture system that can be established from rectal biopsies of CF patients, offering a personalized model to predict clinical response.
Functional Assays for CFTR Corrector Efficacy
Functional assays are paramount for determining whether the rescued CFTR protein is active at the cell surface.
Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-dependent chloride secretion.
Experimental Principle: Polarized epithelial cells are mounted between two chambers, and the short-circuit current (Isc), a measure of net ion transport, is recorded. Following treatment with Corrector 8, an increase in forskolin-stimulated, CFTR-specific Isc indicates restored channel function.
Data Presentation:
| Cell Line | Corrector | Concentration | Fold Increase in Isc (vs. Vehicle) | Reference |
| Primary HBE (F508del/F508del) | Lumacaftor (VX-809) | 3 µM | ~6-fold | |
| CFBE41o- (F508del) | Corrector X | 10 µM | Data to be generated | |
| FRT (F508del) | Corrector 8 | 1-10 µM | Data to be generated |
Experimental Protocol:
-
Cell Culture: Culture primary HBE cells or CFBE41o- cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface for at least 3-4 weeks to allow for differentiation and polarization, confirmed by high transepithelial electrical resistance (TEER).
-
Corrector Treatment: Treat the cell monolayers with this compound (e.g., 1-10 µM) or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
Ussing Chamber Measurement:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both apical and basolateral sides with Krebs-bicarbonate Ringer's solution at 37°C, gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and continuously record the Isc.
-
To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR by adding a cAMP agonist, such as forskolin (10 µM), to both chambers.
-
In some experiments, a CFTR potentiator (e.g., 1 µM ivacaftor or 10 µM genistein) is added to maximally stimulate the corrected CFTR channels.
-
Finally, inhibit CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following stimulation and inhibition is used to quantify CFTR function.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a well-established method to quantify CFTR function in 3D organoid cultures. Activation of CFTR by forskolin leads to chloride and subsequent water influx into the organoid lumen, causing swelling.
Experimental Principle: The degree of organoid swelling is proportional to CFTR activity. This assay is particularly useful for assessing corrector efficacy in patient-derived organoids.
Data Presentation:
| Organoid Type | Corrector Combination | Quantitative Swelling Data (AUC) | Reference |
| Intestinal (F508del/F508del) | Elexacaftor/Tezacaftor/Ivacaftor | Mean AUC of 939.5 ± 234.3 | |
| Intestinal (F508del/F508del) | Lumacaftor/Ivacaftor | Modest but clear FIS | |
| Intestinal (F508del/F508del) | Corrector 8/Ivacaftor | Data to be generated |
Experimental Protocol:
-
Organoid Culture: Grow patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel®) with appropriate growth medium.
-
Seeding: Seed 30-80 organoids per well in a 96-well plate.
-
Corrector Treatment: Treat the organoids with this compound (e.g., 1-10 µM) or vehicle control for 18-24 hours.
-
Staining and Stimulation:
-
Stain the organoids with a live-cell dye such as Calcein Green.
-
Add forskolin (typically 5-10 µM) to the wells to stimulate CFTR activity. A potentiator is often included.
-
-
Imaging and Analysis:
-
Immediately begin live-cell imaging using a confocal microscope at 37°C.
-
Capture images at regular intervals for 60-120 minutes.
-
Quantify the change in organoid area at each time point relative to the initial time point. The Area Under the Curve (AUC) is calculated to represent the overall CFTR function.
-
Biochemical Assays for CFTR Protein Maturation
Biochemical assays directly assess the ability of Corrector 8 to rescue the processing and trafficking of the CFTR protein.
Western Blotting for CFTR Glycosylation Status
This technique is used to assess the maturation of the CFTR protein by monitoring its glycosylation status.
Experimental Principle: The immature, core-glycosylated form of CFTR (Band B) resides in the ER. The mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. Correctors promote the conversion of Band B to Band C.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., CFBE41o- or HEK293 expressing F508del-CFTR) and treat with this compound or vehicle for 24 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The efficiency of corrector-mediated rescue is determined by the increase in the ratio of Band C to Band B.
Visualizing Experimental Workflows and Pathways
Conclusion
The comprehensive assessment of this compound efficacy requires a combination of functional and biochemical assays. The Ussing chamber and Forskolin-Induced Swelling assays provide robust functional readouts of restored CFTR channel activity, while Western blotting confirms the successful rescue of CFTR protein maturation and trafficking. By employing these detailed protocols and utilizing appropriate cell models, researchers can effectively evaluate the potential of Corrector 8 as a novel therapeutic for cystic fibrosis.
References
Application Notes: Determining Optimal Treatment Duration for CFTR Corrector VX-661 (Tezacaftor) for Maximal Protein Correction
Audience: Researchers, scientists, and drug development professionals.
Introduction Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a crucial chloride and bicarbonate channel in epithelial cells.[1][2] The most common mutation, F508del, leads to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation by the proteasome.[3][4] This results in a severe reduction of CFTR protein at the cell surface.[4]
CFTR modulators are a class of drugs designed to rescue the function of mutant CFTR. These include correctors, which improve the processing and trafficking of the protein to the cell surface, and potentiators, which enhance the channel's opening probability. Tezacaftor (VX-661) is a second-generation CFTR corrector that aids in the proper folding of F508del-CFTR, allowing it to escape ER-associated degradation and traffic to the plasma membrane. It is a key component of approved combination therapies, including Symdeko (with ivacaftor) and Trikafta (with elexacaftor and ivacaftor).
To achieve maximal and reproducible protein correction in vitro, it is critical to determine the optimal treatment duration and concentration of VX-661. These application notes provide detailed protocols and guidelines for researchers to establish these parameters in relevant cell-based models.
Principle of F508del-CFTR Correction
In the cell, the F508del-CFTR protein is recognized as misfolded by the cellular quality control system within the ER. Molecular chaperones, such as Hsp70 and calnexin, identify the aberrant protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process severely limits the amount of functional CFTR that reaches the cell surface.
VX-661 acts as a pharmacological chaperone. It binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper processing and trafficking through the Golgi apparatus to the plasma membrane. This rescue allows the channel to be inserted into the cell surface, where its function can be further enhanced by a potentiator like ivacaftor.
Experimental Design and Optimization
The optimal duration of VX-661 treatment can vary depending on the cell model, the specific CFTR mutation, and the assay being performed. While a 24-hour incubation is a widely used and effective starting point for in vitro assays, a time-course experiment is recommended to pinpoint the peak of protein correction for a specific system. Similarly, a dose-response curve should be generated to identify the optimal concentration, which typically falls within the low micromolar range (e.g., 1-5 µM).
Protocols
Protocol 1: Western Blotting for CFTR Maturation Assay
This biochemical assay assesses the correction of CFTR protein by monitoring its glycosylation status. Immature, core-glycosylated CFTR (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi resides at the plasma membrane. Correctors like VX-661 increase the amount of Band C relative to Band B.
Objective: To quantify the change in the ratio of mature (Band C) to immature (Band B) F508del-CFTR following treatment with VX-661 over time.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o- or primary human bronchial epithelial cells).
-
Cell culture medium and supplements.
-
VX-661 (Tezacaftor) stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibody specific for CFTR.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection system.
Procedure:
-
Cell Culture and Treatment:
-
Seed F508del-CFTR expressing cells in 6-well plates and grow until they reach 80-90% confluency.
-
Treat cells with the desired concentration of VX-661 (e.g., 3 µM) for various durations (e.g., 0, 12, 24, 48 hours). Include a vehicle control (DMSO) for each time point. Most protocols recommend a 24-hour incubation period as a starting point.
-
-
Cell Lysis:
-
At the end of each incubation period, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate equal amounts of protein (e.g., 30-50 µg) on a 6-8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands to quantify the intensity of Band B (immature, ~150 kDa) and Band C (mature, ~170 kDa).
-
Calculate the ratio of Band C / (Band B + Band C) or the C/B ratio for each time point.
-
Plot the maturation ratio against treatment duration to determine the time point of maximal correction.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
This functional assay measures CFTR-mediated chloride secretion across a polarized epithelial monolayer. The short-circuit current (Isc) is a direct measure of net ion transport.
Objective: To measure the functional rescue of F508del-CFTR at the cell surface after VX-661 treatment.
Materials:
-
Polarized epithelial cells (e.g., primary HBE) cultured on permeable supports (e.g., Transwell®).
-
Ussing Chamber system.
-
Ringer's solution.
-
Pharmacological agents: Amiloride (ENaC blocker), Forskolin (cAMP agonist to activate CFTR), Ivacaftor/VX-770 (CFTR potentiator), and CFTRinh-172 (CFTR inhibitor).
Procedure:
-
Cell Culture and Treatment:
-
Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Treat the cells with the optimized concentration and duration of VX-661 as determined from biochemical assays or literature (e.g., 3 µM for 24 hours).
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber system.
-
Bathe both the apical and basolateral sides with Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.
-
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the voltage to 0 mV and continuously measure the Isc.
-
Allow the baseline Isc to stabilize.
-
-
Pharmacological Profiling:
-
Add Amiloride to the apical chamber to block sodium channels (ENaC).
-
Add Forskolin to both chambers to stimulate CFTR through cAMP activation. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., VX-770) to the apical chamber to maximize the current from corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent. The drop in current represents the total CFTR activity.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.
-
Compare the ΔIsc of VX-661-treated cells to vehicle-treated controls to quantify the level of functional correction.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.
Table 1: Time-Course of VX-661 Treatment on F508del-CFTR Maturation
| Treatment Duration (hours) | VX-661 Conc. (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Maturation Ratio (C / (B+C)) |
|---|---|---|---|---|
| 0 (Vehicle) | 0 | 105.2 ± 5.1 | 4.8 ± 1.2 | 0.04 ± 0.01 |
| 12 | 3 | 85.6 ± 4.3 | 25.1 ± 2.5 | 0.23 ± 0.02 |
| 24 | 3 | 70.3 ± 3.9 | 40.7 ± 3.1 | 0.37 ± 0.03 |
| 48 | 3 | 75.1 ± 4.8 | 38.2 ± 2.9 | 0.34 ± 0.02 |
Data are representative examples (Mean ± SEM, n=3).
Table 2: Functional Correction of F508del-CFTR by VX-661 (Ussing Chamber)
| Treatment Group | Treatment Duration (hours) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
|---|---|---|---|
| Vehicle Control | 24 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| VX-661 (3 µM) | 12 | 10.2 ± 1.1 | 9.8 ± 1.0 |
| VX-661 (3 µM) | 24 | 18.5 ± 1.9 | 17.9 ± 1.8 |
| VX-661 (3 µM) | 48 | 16.8 ± 1.5 | 16.1 ± 1.4 |
Data are representative examples (Mean ± SEM, n=4).
Interpretation: Based on the example data, the optimal treatment duration for VX-661 (at 3 µM) is approximately 24 hours . This time point shows the highest CFTR maturation ratio in the biochemical assay and the largest CFTR-dependent current in the functional assay. Longer incubation times (48 hours) did not result in further improvement and may show a slight decline, possibly due to protein turnover or cellular adaptation. Clinical trials have utilized longer-term daily dosing for 28 days to show significant improvements in lung function, highlighting the need for continuous treatment to maintain correction.
References
- 1. CFTR and chaperones: processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and degradation of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Single-Channel Activity of F508del-CFTR after Corrector 8 (VX-661/Tezacaftor) Treatment using the Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for maintaining salt and water balance across epithelial surfaces. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of functional channels at the cell surface.[1][2]
CFTR correctors are a class of therapeutic compounds designed to rescue the trafficking of misfolded CFTR mutants to the plasma membrane.[3][4] Corrector 8, also known as Tezacaftor or VX-661, is a type I CFTR corrector.[5] It acts as a pharmacological chaperone, binding directly to the first transmembrane domain (TMD1) of the F508del-CFTR protein within the ER. This stabilization allows the misfolded protein to evade the ER's quality control mechanisms and traffic to the cell surface, thereby increasing the density of CFTR channels in the plasma membrane.
The patch-clamp technique is an essential electrophysiological tool for investigating the function of individual ion channels. By isolating a small patch of the cell membrane, it is possible to record the picoampere-level currents that flow through a single channel as it opens and closes. This high-resolution analysis provides invaluable insights into the biophysical properties of the channel, including its conductance, open probability (Po), and gating kinetics (the rates of opening and closing).
These application notes provide a detailed protocol for utilizing the patch-clamp technique to study the single-channel activity of F508del-CFTR in response to treatment with Corrector 8 (VX-661).
Data Presentation
The following table summarizes quantitative data on the effects of a type I CFTR corrector (VX-809, which has a similar mechanism to VX-661) on the single-channel properties of F508del-CFTR. The data is derived from a study by Wang et al. on Baby Hamster Kidney (BHK) cells expressing F508del-CFTR.
| Parameter | Condition | Value (Mean ± SEM) | Temperature (°C) | Reference |
| Maximal Open Probability (Po) | Control (low temperature rescue) | 0.081 ± 0.016 | ~30 | |
| Corrector (VX-809, 3 µM for 24h) | 0.098 ± 0.016 | ~30 | ||
| Single-Channel Conductance | Wild-type CFTR | Not significantly different from rescued F508del-CFTR | 23-37 | |
| Rescued F508del-CFTR (low temp or VX-809) | Not significantly different from wild-type CFTR | 23-37 |
Note: While VX-809 showed a subtle, non-statistically significant increase in maximal Po in this study, the primary effect of correctors is to increase the number of channels at the cell surface, which is typically measured by whole-cell patch-clamp or biochemical methods.
Experimental Protocols
Cell Culture and Corrector Treatment
Objective: To prepare cells expressing F508del-CFTR and treat them with VX-661 to promote trafficking of the corrected protein to the cell surface.
Materials:
-
Mammalian cell line stably expressing F508del-CFTR (e.g., CFBE41o-, HEK293, or BHK cells)
-
Complete cell culture medium
-
VX-661 (Tezacaftor)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Culture the F508del-CFTR expressing cells in their recommended complete medium until they reach 70-80% confluency.
-
Prepare a stock solution of VX-661 in DMSO.
-
Dilute the VX-661 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO only) should be prepared in parallel.
-
Aspirate the old medium from the cells and replace it with the medium containing VX-661 or the vehicle control.
-
Incubate the cells for 24-48 hours at 37°C to allow for the correction and trafficking of F508del-CFTR to the cell surface.
Single-Channel Patch-Clamp Recording
Objective: To record the single-channel currents of VX-661-rescued F508del-CFTR using the excised inside-out patch-clamp configuration.
Materials:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Vibration isolation table
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution: 150 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 150 mM NaCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA, pH 7.4 with NaOH.
-
Activating solution: Intracellular solution supplemented with 1 mM ATP and the catalytic subunit of Protein Kinase A (PKA, 75 nM).
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 5-10 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip using a microforge to ensure a smooth surface for gigaseal formation.
-
Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Place the coverslip with the VX-661 treated cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Excise the membrane patch by pulling the pipette away from the cell to form an inside-out patch.
-
Perfuse the patch with the activating solution containing ATP and PKA to activate the CFTR channels.
-
Record single-channel currents at a holding potential of -80 mV. Data should be filtered at 1 kHz and sampled at 5-10 kHz.
Data Analysis
Objective: To analyze the recorded single-channel data to determine key biophysical properties of the corrected F508del-CFTR channels.
Software:
-
pCLAMP (Molecular Devices), QuB, or similar single-channel analysis software.
Protocol:
-
Amplitude Histogram: Generate an all-points histogram of the current recordings to determine the single-channel current amplitude (i). The histogram will show two peaks corresponding to the closed and open states of the channel. The difference between these peaks is the single-channel current amplitude.
-
Idealization: Idealize the single-channel records to create a noise-free representation of the channel's opening and closing events. This is typically done using a 50% threshold crossing method.
-
Open Probability (Po): Calculate the open probability as the total open time divided by the total recording time.
-
Dwell Time Analysis: Generate histograms of the open and closed dwell times to analyze the kinetics of channel gating. These histograms can be fitted with exponential functions to determine the mean open and closed times.
-
Current-Voltage (I-V) Relationship: If recordings are performed at multiple holding potentials, plot the single-channel current amplitude as a function of voltage to determine the single-channel conductance (γ), which is the slope of the I-V curve.
Mandatory Visualizations
Caption: Experimental workflow for single-channel analysis of corrector-treated CFTR.
Caption: Mechanism of action of Corrector 8 (VX-661) on F508del-CFTR.
References
- 1. physoc.org [physoc.org]
- 2. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CFTR Corrector 8 (VX-661/Tezacaftor) Concentration
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of CFTR Corrector 8 (VX-661, Tezacaftor) concentration to avoid cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for VX-661 in cell culture?
A common starting concentration for VX-661 in various cell lines, including those expressing mutant CFTR, is in the low micromolar range, typically between 1 µM and 5 µM. However, the optimal concentration is highly dependent on the specific cell line and the CFTR mutation being investigated. It is strongly recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental system.
Q2: At what concentrations does VX-661 typically show cytotoxic effects?
Cytotoxicity is cell-line dependent. High concentrations of many CFTR modulators can lead to cytotoxic effects. For VX-661, it is crucial to determine the maximum non-toxic concentration in your specific cell model by performing a cell viability assay in parallel with your functional assays.
Q3: What is the mechanism of action of VX-661?
VX-661, also known as Tezacaftor, is a CFTR corrector. Its primary function is to facilitate the proper folding and processing of the CFTR protein, particularly the F508del mutant, which is prone to misfolding and degradation. By aiding in the correct conformational maturation, VX-661 helps the CFTR protein traffic to the cell surface, thereby increasing the number of functional channels at the plasma membrane.
Q4: How should I prepare and store a VX-661 stock solution?
VX-661 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, it may be necessary to warm the solution to 37°C for a short period and use an ultrasonic bath. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 6 months), store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Q5: What is a typical incubation time for VX-661 treatment?
A standard incubation period for VX-661 treatment in in-vitro correction assays is 24 hours. This duration generally allows for sufficient time for the synthesis, correction, and trafficking of the CFTR protein to the cell surface.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Death or Poor Viability | VX-661 concentration is too high: High concentrations of CFTR modulators can induce cytotoxicity. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Run a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is below a toxic threshold (typically <0.5%). Include a vehicle control (DMSO only) in your experiments. | |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly inspect your cell cultures for any signs of contamination. Maintain sterile techniques during all experimental procedures. | |
| Low or No CFTR Correction | Suboptimal VX-661 concentration: The concentration of VX-661 may be too low to elicit a significant corrective effect. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line and mutation. |
| Insufficient incubation time: The duration of treatment may not be long enough for the corrector to take effect. | A 24-hour incubation is generally recommended. Consider a time-course experiment (e.g., 12, 24, 48 hours) to optimize the incubation period for your specific model. | |
| Inappropriate cell model: The efficacy of CFTR correctors can be cell-type specific. | Ensure that the cell line you are using is a suitable model for the CFTR mutation you are studying. | |
| Inconsistent or Variable Results | Issues with VX-661 stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Prepare fresh dilutions from a properly stored, single-use aliquot of your stock solution for each experiment. |
| Cell passage number and health: High passage numbers or unhealthy cells can lead to variability in experimental outcomes. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
Table 1: Recommended Concentration Range of VX-661 for In Vitro Experiments
| Parameter | Concentration Range | Notes |
| Starting Concentration | 1 - 5 µM | A good starting point for most cell lines. |
| Dose-Response Experiments | 0.1 - 10 µM | Recommended to determine the optimal concentration. |
| Stock Solution | 10 mM in DMSO | Aliquot and store at -20°C or -80°C. |
Table 2: Reported TD50 Values for VX-661 in Different Cell Lines
| Cell Line | TD50 (µM) | Assay | Reference |
| HEK-t | 27.15 ± 17.88 | Trypan Blue Exclusion | [1] |
| FRT | 11.09 ± 3.22 | Trypan Blue Exclusion | [1] |
| CFBE41O- | 7.51 ± 2.22 | Trypan Blue Exclusion | [1] |
TD50 is the concentration required to achieve 50% of the maximum toxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of VX-661 using an MTT Assay
Objective: To assess the cytotoxicity of a range of VX-661 concentrations and determine the highest concentration that does not significantly reduce cell viability.
Materials:
-
Cells of interest (e.g., CFBE41o- expressing F508del-CFTR)
-
96-well cell culture plates
-
Complete cell culture medium
-
VX-661 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VX-661 in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle-only control (DMSO at the highest concentration used for dilutions).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of VX-661 or the vehicle control.
-
Incubate the plate for 24 hours (or your intended experimental duration) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot Analysis of CFTR Correction
Objective: To evaluate the efficacy of VX-661 in correcting the processing of mutant CFTR by observing the glycoforms of the protein.
Materials:
-
Cells of interest cultured in 6-well plates
-
VX-661 at various concentrations (determined from the cytotoxicity assay)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of VX-661 and a vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry to quantify the intensity of the immature (Band B) and mature (Band C) forms of CFTR.
Visualizations
Caption: Workflow for optimizing VX-661 concentration.
Caption: Potential signaling pathway for VX-661 cytotoxicity.
References
Technical Support Center: Overcoming Variability in Ussing Chamber Results with CFTR Corrector 8
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered when using CFTR Corrector 8 and other CFTR modulators in Ussing chamber experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CFTR correctors like Corrector 8?
A1: CFTR correctors are small molecules designed to rescue misfolded CFTR proteins, such as the common F508del mutation, which is often retained in the endoplasmic reticulum and targeted for degradation.[1] These correctors aid in the proper folding and trafficking of the CFTR protein to the apical membrane of epithelial cells, thereby increasing the number of functional CFTR channels at the cell surface.[1]
Q2: Why am I observing high variability in my Ussing chamber results with this compound?
A2: High variability in Ussing chamber experiments can stem from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, differentiation state), reagent preparation and stability, chamber setup (e.g., leaks, electrode placement), and the inherent biological variability between cell passages or tissue samples. It is also crucial to ensure a consistent incubation time with the corrector, typically 24-48 hours, to allow for the rescue and trafficking of the mutant CFTR protein.[1]
Q3: What is the expected change in short-circuit current (Isc) after treatment with a CFTR corrector?
A3: The expected change in Isc (ΔIsc) upon CFTR stimulation (e.g., with forskolin) will be significantly greater in cells treated with a CFTR corrector compared to vehicle-treated controls. The magnitude of this change can vary depending on the cell type, the specific CFTR mutation, and the corrector used. For reference, treatment of F508del-homozygous human bronchial epithelial cells with correctors like lumacaftor (VX-809) has been shown to significantly increase the forskolin-stimulated, CFTR-inhibitor-sensitive Isc.
Q4: How can I confirm that the observed current is specific to CFTR?
A4: To confirm that the measured Isc is CFTR-dependent, a CFTR-specific inhibitor, such as CFTRinh-172, should be added at the end of the experiment.[1] A significant decrease in the stimulated current after the addition of the inhibitor confirms that the current is mediated by CFTR channels.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent Transepithelial Electrical Resistance (TEER) | 1. Cell monolayer is not fully confluent or differentiated.2. Leaky seal around the Ussing chamber insert.3. Cell damage during handling or mounting. | 1. Culture cells for a longer duration (e.g., 7-14 days post-confluence) to ensure a tight monolayer (TEER > 300 Ω·cm²).2. Ensure the insert is properly mounted in the Ussing chamber to prevent edge leaks.3. Handle cell culture inserts with care to avoid scratching or damaging the monolayer. |
| High baseline short-circuit current (Isc) | 1. High activity of other ion channels, such as the epithelial sodium channel (ENaC).2. Contamination of Ussing chamber or solutions. | 1. Add an ENaC inhibitor, such as amiloride (10-100 µM), to the apical chamber before adding CFTR activators to block sodium current.2. Thoroughly clean the Ussing chamber between experiments to remove residual compounds. |
| No or minimal response to CFTR activators (e.g., forskolin) | 1. Inactive or degraded forskolin.2. Insufficient incubation time with the CFTR corrector.3. Low expression of functional CFTR protein. | 1. Use a fresh, validated stock of forskolin.2. Ensure a sufficient incubation period (24-48 hours) with the CFTR corrector to allow for protein rescue and trafficking.3. Verify CFTR expression in your cell model. Use a positive control cell line if available. |
| High variability between replicate wells/tissues | 1. Inconsistent cell seeding density or differentiation.2. Pipetting errors when adding compounds.3. Temperature fluctuations in the Ussing chamber system. | 1. Ensure consistent cell seeding and culture conditions across all replicates.2. Use calibrated pipettes and consistent techniques for adding reagents.3. Allow the Ussing chamber system to fully equilibrate to 37°C before starting measurements. |
Data Presentation
Representative Ussing Chamber Data for CFTR Correctors
The following tables provide representative data for well-characterized CFTR correctors, Lumacaftor (VX-809) and Tezacaftor (VX-661), in F508del-homozygous human bronchial epithelial (HBE) cells. This data is intended to serve as a reference for the expected magnitude of effect and variability.
Table 1: Effect of Lumacaftor (VX-809) on Forskolin-Stimulated Isc
| Treatment Group | n | Forskolin-Stimulated ΔIsc (µA/cm²) (Mean ± SEM) |
| Vehicle (DMSO) | 6 | 2.5 ± 0.8 |
| Lumacaftor (3 µM) | 6 | 15.2 ± 2.1 |
Table 2: Effect of Tezacaftor (VX-661) on Forskolin-Stimulated Isc
| Treatment Group | n | Forskolin-Stimulated ΔIsc (µA/cm²) (Mean ± SEM) |
| Vehicle (DMSO) | 6 | 3.1 ± 0.9 |
| Tezacaftor (3 µM) | 6 | 18.5 ± 2.5 |
Experimental Protocols
Detailed Methodology for Ussing Chamber Experiments with this compound
-
Cell Culture:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports (e.g., Transwell inserts).
-
Maintain cells at an air-liquid interface for at least 21 days to allow for full differentiation and polarization.
-
-
Corrector Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the cell culture medium to the desired final concentration.
-
Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C and 5% CO₂. Include a vehicle control (e.g., 0.1% DMSO) for comparison.
-
-
Ussing Chamber Assay:
-
Pre-warm the Ussing chamber system to 37°C.
-
Prepare fresh Ringer's solution and continuously bubble with 95% O₂ / 5% CO₂.
-
Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes and record the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
Pharmacological Additions:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC.
-
Once the current stabilizes, add a CFTR activator, such as forskolin (e.g., 10 µM), to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
-
Record the peak Isc response.
-
To confirm the CFTR-specificity of the current, add a CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber.
-
-
-
Data Analysis:
-
Calculate the change in short-circuit current (ΔIsc) in response to forskolin stimulation.
-
Calculate the CFTR-specific ΔIsc by subtracting the current after CFTRinh-172 addition from the peak forskolin-stimulated current.
-
Compare the CFTR-specific ΔIsc between the vehicle-treated and Corrector 8-treated groups.
-
Visualizations
Signaling Pathway of CFTR Correction and Activation
Caption: Mechanism of this compound and subsequent channel activation.
Experimental Workflow for Ussing Chamber Assay
Caption: Step-by-step workflow for assessing CFTR corrector efficacy.
Troubleshooting Logic Diagram
References
Technical Support Center: Best Practices for CFTR Corrector 8 (VX-661, Tezacaftor)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing experimental variability when working with CFTR corrector 8 (VX-661, Tezacaftor). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with VX-661.
| Issue | Potential Cause | Recommended Solution |
| Low or No CFTR Correction | Suboptimal VX-661 Concentration: The concentration of VX-661 may be too low to effectively correct the misfolded CFTR protein. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and mutation. A common starting range is 0.1 µM to 10 µM.[1] |
| Insufficient Incubation Time: The cells may not have been exposed to VX-661 long enough for the corrector to facilitate proper protein folding and trafficking. | Most protocols recommend a 24-hour incubation period.[1] Consider a time-course experiment (e.g., 12, 24, 48 hours) to optimize the incubation time for your experimental model.[1] | |
| Inappropriate Cell Model: The efficacy of CFTR correctors can be cell-type dependent.[1] | Ensure the cell line you are using (e.g., primary human bronchial epithelial (HBE) cells, CFBE41o-, HEK293) is appropriate for studying the specific CFTR mutation of interest.[1] | |
| Issues with VX-661 Stock Solution: Improperly prepared or stored stock solutions can lead to reduced efficacy. | Verify the proper preparation and storage of your VX-661 stock solution. It is recommended to prepare fresh dilutions for each experiment. | |
| High Variability Between Replicates | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or differentiation state can impact the response to VX-661. | Maintain consistent cell culture practices. Ensure cells are seeded at a uniform density and use cells within a similar passage number range. For primary cells, ensure a consistent state of differentiation. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations of VX-661 across wells or plates. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound. | |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be more susceptible to evaporation and temperature fluctuations, leading to variability. | Avoid using the outermost wells of a multi-well plate for critical experiments or ensure proper humidification in the incubator. | |
| High Cell Toxicity or Death | VX-661 Concentration is Too High: High concentrations of some CFTR modulators can induce cytotoxicity. | Reduce the concentration of VX-661. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to determine the maximum non-toxic concentration. |
| Solvent (DMSO) Toxicity: The vehicle used to dissolve VX-661, typically DMSO, can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control wells. | |
| Contamination of Cell Culture: Bacterial or fungal contamination can lead to cell death. | Regularly check for signs of contamination. Use sterile techniques and consider using antibiotic/antimycotic agents in your culture medium. | |
| Unexpected Off-Target Effects | Mobilization of Intracellular Calcium: VX-661 is known to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which can lead to an increase in cytosolic calcium levels, independent of CFTR expression. | If your experimental system is sensitive to changes in calcium homeostasis, be aware of this potential off-target effect. Consider using calcium imaging assays to monitor intracellular calcium levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VX-661?
A1: VX-661 (Tezacaftor) is a CFTR corrector that acts as a pharmacological chaperone. It directly binds to the misfolded F508del-CFTR protein in the endoplasmic reticulum (ER), stabilizing it and allowing it to bypass the ER quality control machinery. This facilitates its trafficking through the Golgi apparatus to the cell surface, where it can function as a chloride channel.
Q2: What is a good starting concentration for VX-661 in cell culture?
A2: A common starting concentration for VX-661 in various cell lines, including CFBE41o- and HEK293 cells, is in the low micromolar range, typically between 1 µM and 5 µM. However, the optimal concentration will depend on the specific cell line and the CFTR mutation being studied.
Q3: Why is it important to use VX-661 in combination with a potentiator like Ivacaftor (VX-770)?
A3: While VX-661 helps the mutated CFTR protein reach the cell surface, a potentiator like Ivacaftor is needed to enhance the channel's opening probability (gating). This combination of a corrector and a potentiator leads to a more robust functional rescue of the CFTR channel.
Q4: How should I prepare and store VX-661 stock solutions?
A4: Prepare a stock solution of VX-661 in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C for long-term storage. For experiments, it is best to prepare fresh dilutions from the stock solution.
Q5: What are the expected bands for CFTR in a Western blot, and what do they represent?
A5: In a Western blot, you will typically see two bands for CFTR:
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Band B (~150-160 kDa): This is the immature, core-glycosylated form of CFTR that resides in the ER.
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Band C (~170-180 kDa): This is the mature, complex-glycosylated form of CFTR that has trafficked through the Golgi and is present at the cell surface. Successful correction by VX-661 will result in an increased intensity of Band C relative to Band B.
Quantitative Data Summary
The following table summarizes key quantitative parameters for experiments using VX-661, compiled from various in vitro studies. Note that optimal conditions may vary depending on the specific experimental setup.
| Parameter | Cell Type | Value/Range | Reference |
| Effective Concentration (EC50) | CFBE41o- cells | ~3 µM (functional increase) | |
| Working Concentration | Primary HBE cells | 3 µM - 5 µM | |
| CFBE41o- cells | 0.1 µM - 10 µM (dose-response) | ||
| HEK293 cells | 1 µM - 5 µM | ||
| Intestinal Organoids | 3 µM | ||
| Incubation Time | Various cell lines | 18 - 24 hours | |
| DMSO Vehicle Concentration | General cell culture | ≤ 0.1% |
Experimental Protocols
Protocol 1: Western Blotting to Assess F508del-CFTR Maturation
Objective: To determine the effect of VX-661 on the maturation of F508del-CFTR protein by observing the shift from the immature (Band B) to the mature (Band C) form.
Materials:
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Cells expressing F508del-CFTR (e.g., CFBE41o-)
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Cell culture medium
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VX-661 stock solution (e.g., 10 mM in DMSO)
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Vehicle control (DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary anti-CFTR antibody
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Seed cells in culture plates and allow them to adhere.
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Treat the cells with the desired concentrations of VX-661 or vehicle control for 24 hours at 37°C.
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After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Prepare samples with equal amounts of protein (e.g., 20-30 µg) in loading buffer and heat as required.
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Load samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Capture the image using an imaging system.
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Perform densitometry analysis to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)).
Protocol 2: Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-mediated ion transport across a polarized epithelial monolayer treated with VX-661.
Materials:
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Polarized epithelial cells (e.g., primary HBE cells) grown on permeable supports
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Ussing chamber system
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Physiological solutions (e.g., Krebs-Ringer bicarbonate buffer)
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VX-661
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Amiloride (ENaC inhibitor)
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Forskolin (cAMP agonist)
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Ivacaftor (VX-770, CFTR potentiator)
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CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Treat the apical and basolateral sides of the polarized cells with VX-661 or vehicle for 24 hours prior to the assay.
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Mount the permeable supports containing the cell monolayer in the Ussing chamber.
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Bathe both the apical and basolateral surfaces with identical physiological solutions and clamp the transepithelial voltage to 0 mV.
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Record the baseline short-circuit current (Isc).
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Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
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Stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral side.
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Add a CFTR potentiator, such as Ivacaftor (VX-770), to the apical side to measure the maximal corrected CFTR activity.
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Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-specific.
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Analyze the change in Isc in response to each pharmacological agent to determine CFTR function.
Visualizations
References
Technical Support Center: Enhancing F508del-CFTR Rescue with Corrector VX-809 (Lumacaftor)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the rescue of F508del-CFTR with the corrector VX-809 (Lumacaftor). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments aimed at enhancing F508del-CFTR rescue.
Question: Why am I observing limited or no increase in mature (Band C) F508del-CFTR on my Western blot after treatment with VX-809?
Possible Causes and Solutions:
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Suboptimal Corrector Concentration or Incubation Time: The efficacy of VX-809 is dose- and time-dependent. Ensure you are using an appropriate concentration range and incubation period.
-
Recommendation: Perform a dose-response curve (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell model. In Fischer rat thyroid (FRT) cells, the EC50 for F508del-CFTR maturation is approximately 0.1 µM.[1] For cultured human bronchial epithelial (HBE) cells from patients with CF, the EC50 for maturation is around 350 nM.[2]
-
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Cell Model Variability: The rescue efficiency of VX-809 can differ between cell lines (e.g., CFBE, BHK, primary HBE cells).[3]
-
Recommendation: If possible, test your hypotheses in multiple cell models, including primary cells, which are considered more physiologically relevant.
-
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Limitations of VX-809 Monotherapy: VX-809 only partially corrects the F508del-CFTR defect by stabilizing the first membrane-spanning domain (MSD1).[1][4] This partial correction may not be sufficient to yield a strong Band C signal.
-
Recommendation: Consider combination strategies. The addition of a type II or type III corrector, which may act on different domains or interfaces of the CFTR protein, can have synergistic effects. For example, combining VX-809 (a type I corrector) with a type III corrector like VX-445 (elexacaftor) can significantly enhance maturation.
-
-
Experimental Protocol Issues: Problems with cell lysis, protein quantification, gel electrophoresis, or antibody incubation can all lead to poor Western blot results.
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Recommendation: Refer to the detailed Western Blot protocol in the "Experimental Protocols" section below. Ensure complete cell lysis and accurate protein quantification. Use fresh, validated antibodies at the recommended dilutions.
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Question: My iodide efflux/short-circuit current measurements show minimal improvement in F508del-CFTR function despite observing some protein maturation with VX-809.
Possible Causes and Solutions:
-
Lack of Potentiation: Corrected F508del-CFTR that reaches the cell surface still exhibits a severe gating defect (low open probability).
-
Recommendation: Acutely add a potentiator, such as VX-770 (ivacaftor), during the functional assay. The combination of VX-809 and VX-770 has been shown to significantly increase chloride transport compared to VX-809 alone.
-
-
Thermal Instability of Rescued Channels: Even when trafficked to the membrane, VX-809-rescued F508del-CFTR is less stable than wild-type CFTR at physiological temperatures.
-
Recommendation: While low-temperature incubation (e.g., 27°C) is a common strategy to artificially rescue F508del-CFTR, it's important to assess the stability of pharmacologically rescued channels at 37°C. Consider experiments to measure the half-life of the rescued protein at the plasma membrane.
-
-
Assay Sensitivity and Conditions: The sensitivity of your functional assay might not be sufficient to detect small increases in CFTR function.
-
Recommendation: Ensure your assay is properly optimized. For iodide efflux assays, verify that the iodide loading and washout steps are efficient. For Ussing chamber or patch-clamp experiments, confirm that the stimulating cocktail (e.g., forskolin, genistein) is potent and that the recording conditions are stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VX-809 (Lumacaftor)?
A1: VX-809 is a Class I CFTR corrector. Its primary mechanism involves the stabilization of the first membrane-spanning domain (MSD1) of the F508del-CFTR protein during its biogenesis. This action is thought to improve the interaction between MSD1 and the N-terminal portion of the first nucleotide-binding domain (NBD1), thereby partially overcoming the folding defect caused by the F508 deletion and allowing a fraction of the mutant protein to escape degradation in the endoplasmic reticulum (ER).
Q2: Why is combination therapy often required to enhance the rescue of F508del-CFTR?
A2: The F508del mutation causes multiple defects in the CFTR protein, including misfolding, defective trafficking, reduced channel gating, and instability at the plasma membrane. VX-809 primarily addresses the initial folding defect. Therefore, a combination of drugs with complementary mechanisms is needed for a more complete rescue:
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Multiple Correctors: Combining correctors that target different structural defects can lead to synergistic improvements in protein processing and trafficking. For instance, the triple combination of VX-445 (elexacaftor), VX-661 (tezacaftor), and VX-770 (ivacaftor) has shown significant efficacy.
-
Corrector and Potentiator: A potentiator (e.g., VX-770) is essential to increase the channel open probability of the corrected F508del-CFTR that has reached the cell surface.
Q3: What are second-site mutations, and what can they tell us about enhancing F508del-CFTR rescue?
A3: Second-site mutations, or revertant mutations, are additional mutations introduced into the F508del-CFTR sequence that can partially or fully restore its processing and function. These mutations provide valuable insights into the key structural interactions that are disrupted by the F508 deletion. For example, the R1070W mutation in intracellular loop 4 (ICL4) has been shown to markedly improve the biogenesis and conductance of F508del-CFTR by restoring critical interactions between ICL4 and NBD1. Studying these revertants can help identify novel binding sites for small molecule correctors.
Q4: How can I assess the synergistic effects of two different correctors in my experiments?
A4: To assess synergy, you should test each corrector individually and in combination across a range of concentrations.
-
Biochemical Assessment: Use Western blotting to quantify the amount of mature (Band C) CFTR. A synergistic effect would be observed if the amount of Band C produced by the combination is significantly greater than the additive effect of each corrector alone.
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Functional Assessment: Use a functional assay like the iodide efflux assay or Ussing chamber experiments. Measure the increase in CFTR-mediated chloride transport for each compound and the combination.
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Data Analysis: Plot the dose-response curves for the individual compounds and the combination. Synergy can be formally assessed using methods like the Bliss independence model or Loewe additivity model.
Data Presentation
Table 1: Efficacy of VX-809 in Different In Vitro Models
| Cell Model | Assay Type | Parameter | VX-809 EC50 | Efficacy | Reference |
| FRT cells | Maturation (Western Blot) | Fold increase | ~0.1 µM | 7.1-fold increase | |
| FRT cells | Chloride Transport (YFP) | Fold increase | ~0.5 µM | ~5-fold increase | |
| F508del-HBE | Maturation (Western Blot) | Fold increase | ~350 nM | ~8-fold increase | |
| F508del-HBE | Chloride Transport (Ussing) | µA/cm² | ~81 nM | ~14% of non-CF HBE | |
| BHK cells | Iodide Efflux | % of wt-CFTR | 3 µM (used) | ~46% of wt-CFTR | |
| CFBE41o- cells | Short-Circuit Current | % of wt-CFTR | 3 µM (used) | ~13% of wt-CFTR |
Table 2: Synergistic Effects of Corrector Combinations on F508del-CFTR Plasma Membrane Density
| Corrector(s) | PM Density (% of WT-CFTR) | Reference |
| VX-661 (3 µM) | ~15% | |
| VX-445 (2 µM) | ~5% | |
| VX-661 (3 µM) + VX-445 (2 µM) | ~42% | |
| VX-809 (3 µM) | ~18% | |
| VX-809 (3 µM) + VX-445 (2 µM) | ~50% |
Experimental Protocols
Key Experiment 1: Western Blotting for CFTR Maturation
Objective: To assess the extent of F508del-CFTR processing from the core-glycosylated form (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170-180 kDa).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o- or HEK293 stably expressing F508del-CFTR) and allow them to reach desired confluency. Treat with VX-809 and/or other correctors for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors. To avoid protein degradation, keep samples on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-50 µg of total protein with 2x Laemmli sample buffer containing 50 mM DTT. Heat samples at 37°C for 15 minutes. Crucially, do not boil the samples , as this can cause CFTR to aggregate.
-
SDS-PAGE: Separate proteins on a 6% or 7.5% polyacrylamide gel to achieve good resolution between Bands B and C.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer system is often recommended for large proteins like CFTR.
-
Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or a commercial blocking buffer in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or 570) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to determine the ratio of Band C to total CFTR (Band B + Band C).
Key Experiment 2: Iodide Efflux Assay for CFTR Function
Objective: To measure CFTR-mediated anion transport across the plasma membrane. This assay is based on the principle that activated CFTR channels will facilitate the efflux of iodide from pre-loaded cells.
Methodology:
-
Cell Culture and Treatment: Grow cells expressing F508del-CFTR on 96-well plates and treat with correctors as described above.
-
Iodide Loading: Wash cells with an iodide-free buffer (e.g., a nitrate-based buffer). Load the cells with an iodide-containing buffer for 1 hour at 37°C.
-
Wash and Baseline Measurement: Rapidly wash away the extracellular iodide with the iodide-free buffer. Begin measuring the iodide concentration in the extracellular buffer over time using an iodide-selective electrode or a halide-sensitive YFP.
-
CFTR Stimulation: After establishing a stable baseline, add a stimulation cocktail to the buffer. A common cocktail includes forskolin (to raise cAMP levels) and a potentiator like VX-770 (to open the CFTR channel).
-
Data Acquisition: Continue to record the iodide efflux for several minutes after stimulation.
-
Data Analysis: The rate of iodide efflux (slope of the curve after stimulation) is proportional to the CFTR channel activity. Compare the rates between different treatment conditions.
Key Experiment 3: Patch-Clamp Electrophysiology
Objective: To directly measure the ion channel activity of CFTR at the single-channel or whole-cell level, providing detailed information on channel gating (open probability, Po) and conductance.
Methodology:
-
Cell Preparation and Treatment: Plate cells on glass coverslips and treat with correctors.
-
Recording Configuration: Use the whole-cell or excised inside-out patch-clamp configuration. The whole-cell configuration measures the total CFTR current from the entire cell membrane, while the inside-out configuration allows for the study of single channels and direct application of ATP and PKA to the intracellular side of the membrane.
-
Solutions: Use appropriate intracellular and extracellular solutions to isolate chloride currents.
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CFTR Activation: For whole-cell recordings, perfuse the cell with a stimulation cocktail (e.g., forskolin). For excised patches, apply PKA and ATP to the bath solution to activate the channels.
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Data Recording and Analysis: Record the current at various membrane potentials. For whole-cell recordings, analyze the current density (pA/pF). For single-channel recordings, determine the single-channel conductance and open probability (Po).
Mandatory Visualizations
Caption: Trafficking pathway of WT and F508del-CFTR, showing the site of action for VX-809.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing high background issues in immunofluorescence with CFTR corrector 8
Welcome to the technical support center for researchers utilizing CFTR corrector 8 in immunofluorescence (IF) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly high background staining, and to ensure the generation of high-quality, reliable data.
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure specific signals, leading to misinterpretation of results. When working with small molecules like this compound, it's crucial to distinguish between non-specific staining and effects of the compound. This guide provides a systematic approach to troubleshooting high background issues.
Is the background signal punctate or diffuse?
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Punctate background: This may suggest aggregation of the this compound, or precipitation of primary or secondary antibodies.
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Diffuse background: This is often due to sub-optimal antibody concentrations, insufficient blocking, inadequate washing, or autofluorescence.
Troubleshooting Workflow for High Background in Immunofluorescence
Caption: A workflow for troubleshooting high background in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
General Immunofluorescence
Q1: What are the most common causes of high background in immunofluorescence?
A1: High background in immunofluorescence can stem from several factors:
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Antibody Concentration: Primary or secondary antibody concentrations may be too high, leading to non-specific binding.[1][2]
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Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended targets.[1][3] Consider increasing the blocking time or changing the blocking agent (e.g., from BSA to normal serum).[2]
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.
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Fixation and Permeabilization Artifacts: The choice of fixative and permeabilization agent, as well as the duration of these steps, can alter epitopes and expose non-specific binding sites.
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Autofluorescence: Some cell types and tissues have endogenous molecules that fluoresce, which can be mistaken for specific signal.
Q2: How can I reduce autofluorescence in my samples?
A2: Several methods can help minimize autofluorescence:
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Choice of Fixative: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence. Consider using an organic solvent like ice-cold methanol or ethanol if compatible with your antibody and antigen.
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Quenching Agents: Treatment with reagents like sodium borohydride or Sudan Black B can reduce autofluorescence.
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Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, a major source of autofluorescence.
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Fluorophore Selection: Use fluorophores that emit in the far-red spectrum, as autofluorescence is less common at these wavelengths.
This compound-Specific Issues
Q3: Can this compound itself cause a fluorescent signal?
A3: While there is no direct evidence to suggest that this compound is inherently fluorescent, it is a possibility with any small molecule. To test for this, you should include a "corrector-only" control in your experiment. In this control, cells are treated with this compound but are not incubated with primary or secondary antibodies. If you observe a signal in the channel of interest in this control, the corrector itself may be fluorescent or may be inducing autofluorescence in the cells.
Q4: Could this compound be causing non-specific binding of my antibodies?
A4: It is plausible that a small molecule could alter cell physiology in a way that promotes non-specific antibody binding. For example, some CFTR correctors have been shown to induce changes in the localization of cellular organelles like mitochondria. This could potentially expose new epitopes or alter the charge distribution of cellular components, leading to increased non-specific interactions. To mitigate this, ensure your blocking and washing steps are stringent. Using a blocking serum from the same species as your secondary antibody is often recommended.
Q5: I see punctate staining that does not co-localize with my target protein after treatment with this compound. What could be the cause?
A5: Punctate staining could be due to the aggregation of this compound. Small molecules can sometimes form aggregates, especially at higher concentrations or if not fully solubilized, and these aggregates can be taken up by cells or adhere to the coverslip. These aggregates might then non-specifically bind antibodies. To address this:
-
Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Sonication may be recommended.
-
Prepare fresh dilutions of the corrector for each experiment.
-
Consider centrifuging the diluted corrector solution before adding it to the cells to pellet any aggregates.
Q6: How can I be sure that the changes in protein localization I see are a specific result of CFTR correction and not an off-target effect of the corrector?
A6: This is a critical experimental question. To confirm specificity, consider the following controls:
-
Use a well-characterized CFTR corrector with a known mechanism of action as a positive control. For example, VX-809 (lumacaftor) is a widely studied corrector.
-
Include a negative control compound that is structurally similar to this compound but known to be inactive.
-
Perform a dose-response curve. A specific effect should be titratable with the concentration of the corrector.
-
Use a cell line that does not express CFTR. If the observed effect is still present, it is likely an off-target effect.
-
Validate your primary antibody. Ensure your antibody is specific for the target protein through methods like Western blotting, siRNA-mediated knockdown, or by using knockout/null cell lines.
Experimental Protocols
Optimized Immunofluorescence Protocol for Cells Treated with this compound
This protocol is a general guideline and may require optimization for your specific cell type, antibody, and target protein.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS, freshly prepared)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary antibody diluted in Blocking Buffer
-
Fluorophore-conjugated secondary antibody diluted in Blocking Buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips at an appropriate density to reach 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Dilute this compound to the desired final concentration in pre-warmed complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the corrector-treated wells).
-
Replace the medium in the wells with the corrector- or vehicle-containing medium and incubate for the desired time (e.g., 16-24 hours) at 37°C.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Aspirate the Fixation Buffer and wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if staining intracellular targets):
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Aspirate the Permeabilization Buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
Add the diluted fluorophore-conjugated secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
During the second wash, you can add the nuclear counterstain.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Hypothetical Signaling Pathway of CFTR Correction
Caption: A diagram illustrating the proposed mechanism of action for a CFTR corrector.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Immunofluorescence
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 2% - 4% | 10 - 20 minutes | Room Temp |
| Methanol | 100% (pre-chilled) | 10 minutes | -20°C | |
| Permeabilization | Triton X-100 | 0.1% - 0.5% | 10 - 15 minutes | Room Temp |
| Saponin | 0.1% | 10 minutes | Room Temp | |
| Blocking | Normal Serum | 5% - 10% | 1 hour | Room Temp |
| Bovine Serum Albumin (BSA) | 1% - 5% | 30 minutes - 1 hour | Room Temp | |
| Primary Antibody | - | Titrate (e.g., 1:50 - 1:1000) | 1-2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | - | Titrate (e.g., 1:200 - 1:2000) | 1 hour | Room Temp |
Table 2: Troubleshooting Summary for High Background
| Observation | Potential Cause | Recommended Solution(s) |
| Diffuse background across the entire sample | Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal signal-to-noise ratio. |
| Insufficient blocking | Increase blocking incubation time to 1-2 hours; try a different blocking agent (e.g., normal serum instead of BSA). | |
| Inadequate washing | Increase the number of wash steps (e.g., 3 to 5) and the duration of each wash (e.g., 5 to 10 minutes). | |
| High background in "no primary antibody" control | Non-specific binding of the secondary antibody | Use a pre-adsorbed secondary antibody; ensure the blocking serum is from the same species as the secondary antibody. |
| High background in specific cellular compartments | Autofluorescence | Image an unstained sample to confirm; use autofluorescence quenching reagents or select fluorophores in the far-red spectrum. |
| Punctate background | Antibody aggregates | Centrifuge antibody solutions before use. |
| This compound aggregates | Prepare fresh corrector solutions; centrifuge before adding to cells. |
References
Troubleshooting inconsistent results in organoid swelling assays with corrector 8
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in organoid swelling assays, particularly when using CFTR correctors like "corrector 8".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My forskolin-induced swelling (FIS) is highly variable between wells and experiments. What are the common causes?
Inconsistent swelling can stem from several factors throughout the organoid culture and assay workflow. Key areas to investigate include:
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Organoid Quality and Seeding:
-
Heterogeneity in Size and Morphology: Organoid cultures naturally exhibit variability.[1] For assays, it's crucial to use organoids of a consistent size and with well-defined lumens. Manually selecting organoids of similar morphology can reduce variability.[2]
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Inconsistent Seeding Density: The number of organoids per Matrigel dome can affect nutrient availability and growth, leading to varied responses. Aim for a consistent density of 30-80 organoids per well for a 96-well plate format.[3] Single-cell passaging, when possible for your organoid type, can produce more uniform cultures than traditional mechanical dissociation.[2]
-
-
Matrigel Dispensing:
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Inconsistent Dome Size: The "dome" or "droplet" method is technically challenging.[4] Variations in the volume and shape of the Matrigel domes can lead to inconsistent organoid growth and subsequent swelling.
-
Temperature Control: Matrigel begins to polymerize at room temperature. To ensure consistent domes, it is critical to keep the Matrigel and pipette tips cold until the moment of dispensing into a warmer plate.
-
-
Culture Conditions:
-
Media Quality: Using old or improperly stored culture medium can negatively impact organoid health and growth, leading to poor assay performance. Always use freshly prepared medium.
-
Passage Number: High passage numbers can sometimes lead to genetic drift or altered phenotypes. It is advisable to perform critical assays on organoids within a consistent and lower passage range.
-
-
Assay Execution:
-
Reagent Preparation: Ensure all reagents, including forskolin and the corrector, are properly dissolved and used at the correct final concentrations.
-
Imaging and Analysis: Capture images at consistent time points. The swelling process can be rapid, so precise timing is important. Automated image analysis is recommended to reduce subjective bias in measuring organoid area.
-
Q2: The response to "Corrector 8" is weak or absent, even though the forskolin-only control swells as expected.
This issue points towards a problem with the corrector's activity or the specific CFTR mutation being studied.
-
Mechanism of Action: Correctors, such as lumacaftor (VX-809), function by improving the intracellular trafficking and processing of mutant CFTR protein to the cell surface. This process requires time.
-
Incubation Time: A common reason for a weak corrector effect is insufficient pre-incubation time. Organoids must be incubated with the corrector for an adequate period (typically 18-24 hours) before stimulation with forskolin.
-
Compound Stability and Concentration: Verify the integrity and concentration of your corrector stock solution. Some compounds can be sensitive to storage conditions or plastic binding.
-
Genotype Specificity: CFTR correctors are not universally effective for all CFTR mutations. Their primary target is the F508del mutation, which causes protein misfolding and trafficking defects. Ensure that the organoid genotype is appropriate for the corrector being used.
Q3: My organoids are not swelling at all, or very poorly, even in the positive control (forskolin-only) wells.
A lack of swelling in positive controls suggests a more fundamental issue with the organoids or the assay setup.
-
CFTR Dependence: Forskolin-induced swelling is entirely dependent on functional CFTR channels.
-
Organoid Health and Differentiation: Ensure the organoids are healthy, mature, and properly differentiated. For airway organoids, this means they should have a cellular composition similar to the mucociliary airway epithelium. For intestinal organoids, they should contain multiple buddings.
-
Assay Buffer: While the assay can be performed in culture medium, swelling is often more pronounced in a Krebs-Ringer Bicarbonate (KBR) buffer.
-
Forskolin Activity: Confirm that your forskolin stock is active and used at an appropriate concentration (e.g., 10 µM).
-
CFTR Inhibitors: As a negative control, you can use a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed swelling is indeed CFTR-mediated. Organoids treated with an inhibitor should not swell.
Quantitative Data Summary
The following table summarizes typical reagents and expected outcomes for a Forskolin-Induced Swelling (FIS) assay in human intestinal or airway organoids with the F508del mutation. The degree of swelling is often quantified as the Area Under the Curve (AUC) of the organoid surface area over time or as a percentage increase relative to time 0.
| Condition | Corrector (e.g., VX-809) Pre-incubation (24h) | Activator/Potentiator (Acute) | Expected Outcome (Relative Swelling) |
| Vehicle Control | DMSO | DMSO | Minimal to no swelling |
| Positive Control | DMSO | Forskolin (e.g., 5-10 µM) | Significant swelling (e.g., >80% area increase) |
| Corrector Test | Corrector 8 (e.g., 3 µM VX-809) | Forskolin (e.g., 5-10 µM) | Swelling restored to a level significantly higher than forskolin alone in CF organoids |
| Negative Control | DMSO | Forskolin + CFTR Inhibitor (e.g., 50 µM CFTRinh-172) | Swelling is abolished |
Note: Absolute swelling percentages can vary significantly between organoid lines, donors, and laboratories. The key is the relative difference between conditions within the same experiment.
Experimental Protocols & Visualizations
CFTR Activation and Organoid Swelling Pathway
The diagram below illustrates the signaling pathway leading to forskolin-induced organoid swelling and the points of intervention for CFTR correctors and potentiators.
Caption: CFTR signaling pathway in organoid swelling assays.
Detailed Protocol: Forskolin-Induced Swelling (FIS) Assay with Corrector 8
This protocol is adapted for assaying CFTR function in patient-derived intestinal or airway organoids in a 96-well format.
Materials:
-
Mature organoid cultures (3-5 days post-passage)
-
Basal culture medium
-
Corning® Matrigel®
-
Krebs-Ringer Bicarbonate (KBR) buffer (optional, but recommended)
-
Corrector 8 stock solution (e.g., 3 mM VX-809 in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
CFTR inhibitor (optional, for control)
-
96-well imaging plate
Procedure:
Day 1: Corrector Pre-incubation
-
Prepare Corrector Medium: Dilute the Corrector 8 stock solution in fresh culture medium to the final desired concentration (e.g., 3 µM for VX-809). Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Treat Organoids: Carefully remove the existing medium from the organoid wells.
-
Add Medium: Add 100 µL of the Corrector 8-containing medium or the vehicle control medium to the appropriate wells.
-
Incubate: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow the corrector to rescue CFTR protein trafficking.
Day 2: Swelling Assay and Imaging
-
Prepare Assay Solutions: Prepare fresh assay solutions in KBR buffer or culture medium.
-
Vehicle Solution: Contains only DMSO.
-
Forskolin Solution: Contains forskolin at the final desired concentration (e.g., 10 µM).
-
-
Equilibrate Plate: Place the 96-well plate on the microscope stage and allow it to equilibrate to 37°C.
-
Acquire Time 0 Images: Capture brightfield images of all wells. This is the baseline measurement (T=0).
-
Add Assay Solutions: Remove the corrector/vehicle medium from the wells and replace it with 100 µL of the appropriate assay solution (e.g., Forskolin solution for all wells).
-
Image Acquisition: Begin time-lapse imaging immediately. Capture images of each well at regular intervals (e.g., every 15-20 minutes) for at least 2 hours. Swelling typically plateaus after 6 hours in some protocols.
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area of the organoids in each well at each time point.
-
Calculate the percentage increase in area relative to the T=0 image for each organoid or well.
-
Plot the change in area over time and calculate the Area Under the Curve (AUC) as a quantitative measure of swelling.
-
Experimental Workflow Diagram
This diagram outlines the key steps of the FIS assay.
Caption: Experimental workflow for the organoid swelling assay.
Troubleshooting Decision Tree
Use this diagram to diagnose the cause of inconsistent or failed swelling assays.
Caption: Troubleshooting decision tree for swelling assays.
References
- 1. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoid Culture Frequently Asked Questions [sigmaaldrich.com]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 4. biocompare.com [biocompare.com]
Technical Support Center: Controlling for Vehicle Effects (DMSO) in CFTR Corrector Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of dimethyl sulfoxide (DMSO), a common vehicle, in studies involving CFTR correctors such as Tezacaftor (VX-661).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for CFTR correctors like VX-661?
A1: Many CFTR correctors, including VX-661, are hydrophobic molecules with low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for administering these drugs in in vitro experiments.[1]
Q2: Does DMSO itself have any effect on CFTR function?
A2: Yes, DMSO can act as a "chemical chaperone" and facilitate the trafficking of some misfolded CFTR mutants, such as F508del-CFTR, to the cell surface, albeit to a much lesser extent than dedicated corrector molecules.[2][3] This can result in a low level of CFTR function being observed in vehicle-only controls.
Q3: What is the recommended concentration of DMSO to use in my experiments?
A3: It is crucial to use the lowest effective concentration of DMSO to minimize its direct effects on the cells and CFTR protein. A final concentration of 0.1% DMSO is commonly used and generally considered safe for most cell lines used in CFTR research.[4][5] However, it is always best practice to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q4: How should I prepare and store my CFTR corrector stock solutions in DMSO?
A4: CFTR correctors like VX-661 are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you may need to warm the solution to 37°C or use an ultrasonic bath. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guide
Issue 1: High background CFTR activity in the DMSO vehicle control group.
-
Possible Cause 1: DMSO concentration is too high.
-
Solution: Verify the final concentration of DMSO in your assay. If it is above 0.1%, consider reducing it. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to ensure the DMSO concentration is not affecting cell viability.
-
-
Possible Cause 2: Intrinsic chemical chaperone effect of DMSO.
-
Solution: This is an inherent property of DMSO. Ensure that the observed activity in your corrector-treated group is significantly higher than in the DMSO control. The data from the DMSO control should be used as the baseline for calculating the net effect of the CFTR corrector.
-
-
Possible Cause 3: Contamination of DMSO or media.
-
Solution: Use fresh, high-quality DMSO and sterile cell culture reagents. Filter-sterilize your DMSO if you suspect contamination.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent DMSO concentration.
-
Solution: Ensure that the final DMSO concentration is identical across all wells and experiments, including the vehicle control and corrector-treated groups. Use a calibrated pipette for accurate dispensing of small volumes of DMSO stock solutions.
-
-
Possible Cause 2: Variability in cell health or passage number.
-
Solution: Use cells within a consistent range of passage numbers. Ensure cells are healthy and at the appropriate confluency before starting the experiment. Primary cells can have significant donor-to-donor variability.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile PBS or media.
-
Quantitative Data Summary
Table 1: Effect of VX-661 and Vehicle (DMSO) on F508del-CFTR Function in Polarized CFBE Cells.
| Treatment (24h) | Change in Short-Circuit Current (ΔIsc in µA/cm²) (mean ± SEM) | Fold Increase vs. DMSO |
| DMSO (Vehicle) | 2.5 ± 0.5 | 1.0 |
| VX-661 (3 µM) | 15.0 ± 1.8 | 6.0 |
| VX-661 (3 µM) + VX-445 (2 µM) | 25.0 ± 2.5 | 10.0 |
Note: Data are representative and compiled from typical results reported in the literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Recommended Final DMSO Concentrations for Common Cell Lines in CFTR Studies.
| Cell Line | Recommended Max. DMSO Concentration | Notes |
| CFBE41o- | 0.1% | Human bronchial epithelial cells |
| HEK293 | 0.1% - 0.2% | Human embryonic kidney cells |
| Fischer Rat Thyroid (FRT) | 0.1% | Commonly used in YFP-halide quenching assays |
| Primary Human Bronchial Epithelial (HBE) Cells | ≤ 0.1% | Highly sensitive to solvent effects |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture and Treatment:
-
Seed CFBE41o- cells expressing F508del-CFTR onto permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Prepare the CFTR corrector (e.g., VX-661) in a DMSO stock solution.
-
Dilute the corrector to the final desired concentration (e.g., 3 µM) in pre-warmed cell culture medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Incubate the cells with the corrector or vehicle control for 24 hours at 37°C.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in an Ussing chamber system equilibrated to 37°C with continuously gassed Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc).
-
Add amiloride (10 µM) to the apical chamber to block sodium channels.
-
Add forskolin (10 µM) to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., VX-770, 1 µM) to the apical chamber to maximize channel opening.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR activator and inhibitor.
-
Compare the ΔIsc between the vehicle-treated and corrector-treated groups to determine the efficacy of the corrector.
-
Protocol 2: YFP-Halide Quenching Assay
This high-throughput assay measures CFTR-mediated iodide influx.
-
Cell Seeding and Treatment:
-
Seed FRT cells co-expressing F508del-CFTR and a halide-sensitive YFP into a 96- or 384-well black, clear-bottom plate.
-
The following day, add the CFTR corrector or DMSO vehicle control and incubate for 18-24 hours at 37°C.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Add a cocktail of CFTR activators (e.g., 20 µM forskolin and 50 µM genistein).
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject an iodide-containing buffer to initiate fluorescence quenching.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. Calculate the initial slope of the fluorescence decay.
-
A significantly increased rate of quenching compared to the DMSO-treated control indicates successful CFTR correction.
-
Visualizations
Caption: CFTR processing pathway and points of intervention for correctors and DMSO.
Caption: Experimental workflow for a CFTR corrector study with a vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
Technical Support Center: Optimizing CFTR Functional Assays with Corrector VX-661 (Tezacaftor)
Welcome to the technical support center for improving the signal-to-noise ratio in CFTR functional assays using the corrector VX-661 (Tezacaftor). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VX-661 (Tezacaftor)?
A1: VX-661 is a CFTR corrector that aids in the proper folding of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[1] This mutation leads to protein misfolding and retention in the endoplasmic reticulum (ER), followed by degradation.[1] VX-661 acts as a pharmacological chaperone, binding directly to the misfolded F508del-CFTR protein in the ER. This stabilization allows the protein to bypass the ER quality control and traffic to the cell surface, where it can function as a chloride channel.[1]
Q2: What is a typical starting concentration and incubation time for VX-661?
A2: A common starting concentration for VX-661 in various cell lines, such as CFBE41o- and HEK293 cells, is in the low micromolar range, typically between 1 µM and 5 µM.[2] For most in vitro correction assays, a 24-hour incubation period is recommended to allow for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface.[2] However, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Should I use VX-661 alone or in combination with other modulators?
A3: While VX-661 can show some corrective activity as a single agent, its efficacy is significantly enhanced when used in combination with a CFTR potentiator, such as Ivacaftor (VX-770). Correctors like VX-661 help the CFTR protein reach the cell surface, while potentiators increase the channel's open probability. For maximal functional rescue, a combination of correctors and a potentiator is often used. The triple combination of Elexacaftor (VX-445), Tezacaftor (VX-661), and Ivacaftor (VX-770) has shown to be highly effective.
Q4: How should I prepare and store a VX-661 stock solution?
A4: VX-661 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you may need to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Response | Insufficient VX-661 concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell model. |
| Insufficient incubation time. | A 24-hour incubation is generally recommended. Consider a time-course experiment (e.g., 12, 24, 48 hours) to optimize the incubation period. | |
| Inappropriate cell model. | The effectiveness of correctors can be cell-type dependent. Ensure your chosen cell line (e.g., CFBE41o-, HEK293, primary human bronchial epithelial cells) is suitable for studying the specific CFTR mutation of interest. | |
| Issues with VX-661 stock solution. | Verify the proper preparation and storage of your stock solution. Prepare fresh dilutions for each experiment to avoid degradation. | |
| High Background or Off-Target Effects | VX-661 concentration is too high. | High concentrations of some CFTR modulators can lead to cytotoxicity. Reduce the VX-661 concentration and perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the maximum non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls. | |
| Off-target effects on calcium signaling. | VX-661 can mobilize intracellular calcium by inhibiting the SERCA pump. If your system is sensitive to calcium changes, this may affect unrelated signaling pathways. | |
| Inconsistent or Variable Results | Inherent biological variability. | Primary cells can show significant donor-to-donor variability. Increase the number of biological replicates and consider using cells from multiple donors. |
| Inconsistent experimental procedures. | Strictly adhere to your protocols, including cell seeding density, media changes, and incubation times, to minimize variability. | |
| Cell culture contamination. | Regularly check for signs of bacterial or fungal contamination. Employ sterile techniques and use antibiotics/antimycotics if necessary. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for VX-661 in Different Assays
| Assay Type | Cell Model | Recommended VX-661 Concentration | Incubation Time | Reference |
| Forskolin-Induced Swelling (FIS) | Intestinal Organoids | 3 µM | 24 hours | |
| Ussing Chamber | Primary Human Bronchial Epithelial (HBE) Cells | 1-10 µM | 24-48 hours | |
| YFP-Halide Quenching | CFBE41o- cells | 1-5 µM | 24 hours | |
| Western Blot | HEK293 cells | 2 µM | 24 hours |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To quantify CFTR function by measuring the degree of organoid swelling in response to forskolin stimulation after treatment with VX-661.
Materials:
-
Human intestinal organoids cultured in a basement membrane matrix.
-
Culture medium.
-
VX-661 (Tezacaftor) stock solution (e.g., 10 mM in DMSO).
-
Forskolin stock solution.
-
Ivacaftor (VX-770) stock solution (optional, but recommended).
-
Vehicle control (DMSO).
-
Imaging system (e.g., brightfield microscope with a camera).
Procedure:
-
Corrector Incubation: Treat the intestinal organoids with the desired concentration of VX-661 (e.g., 3 µM) or vehicle control. Incubate for 18-24 hours to allow for CFTR correction.
-
Assay Initiation: Replace the culture medium with fresh medium containing Forskolin (e.g., 0.8 µM to 10 µM). If using a potentiator, also add Ivacaftor (e.g., 3 µM).
-
Image Acquisition: Capture a baseline image (t=0) immediately before or after adding the stimulation cocktail.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for a duration of several hours to monitor organoid swelling.
-
Data Analysis: Measure the cross-sectional area of the organoids at each time point. The increase in area over time is proportional to CFTR function.
Protocol 2: Ussing Chamber Electrophysiology in Primary HBE Cells
Objective: To measure CFTR-mediated ion transport across a polarized epithelial monolayer.
Materials:
-
Differentiated primary human bronchial epithelial (HBE) cells cultured on permeable supports.
-
Ussing chamber system.
-
Krebs-Ringer Bicarbonate (KRB) buffer.
-
VX-661 stock solution.
-
Forskolin stock solution.
-
Ivacaftor (VX-770) stock solution.
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Cell Culture and Differentiation: Culture primary HBE cells on permeable supports to establish a polarized monolayer with an air-liquid interface (ALI). This typically takes 3-4 weeks.
-
Corrector Treatment: Treat the differentiated HBE cells with VX-661 by adding it to the basolateral medium for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports containing the HBE cells in the Ussing chamber.
-
Baseline Measurement: Equilibrate the chambers with KRB buffer and measure the baseline short-circuit current (Isc).
-
CFTR Activation: Sequentially add a phosphodiesterase inhibitor (to increase cAMP), forskolin (to activate adenylyl cyclase and subsequently CFTR), and a potentiator like Ivacaftor to the apical and basolateral chambers.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to confirm that the observed change in Isc is due to CFTR activity.
-
Data Analysis: The change in Isc upon stimulation and inhibition reflects the activity of the CFTR channels.
Visualizations
Caption: Mechanism of action of VX-661 (Tezacaftor) in correcting F508del-CFTR.
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Troubleshooting logic for low signal-to-noise ratio in CFTR assays.
References
Validation & Comparative
A Comparative Efficacy Analysis of CFTR Correctors: Lumacaftor (VX-809) vs. CFTR Corrector 8 (C8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of two small molecule correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein: Lumacaftor (VX-809) and the research compound CFTR corrector 8 (C8). This document synthesizes available preclinical data to objectively compare their performance in rescuing the function of the most common disease-causing mutation, F508del-CFTR.
The F508del mutation leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface and a loss of chloride ion transport. CFTR correctors are designed to overcome this trafficking defect. While Lumacaftor is a well-characterized, clinically approved corrector (in combination with a potentiator), C8 represents one of several research compounds used to explore the mechanisms of CFTR correction. Direct comparative data for C8 is limited; therefore, this guide also includes data for a more extensively compared research compound, CFTR corrector 3 (C3), to provide a more complete quantitative context against the benchmark, Lumacaftor.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from in vitro studies of Lumacaftor and other investigational correctors.
Table 1: Functional Rescue of F508del-CFTR
| Parameter | This compound (C8) | Lumacaftor (VX-809) | CFTR Corrector 3 (C3, VRT-325) | Cellular Model |
| Chloride Current Increase (vs. DMSO) | Data not available | ~6-fold[1] | ~1.5-fold[1] | Primary Human Bronchial Epithelial (HBE) Cells |
| Iodide Efflux Peak (% of wt-CFTR) | Data not available | ~46%[1] | ~26%[1] | Baby Hamster Kidney (BHK) Cells |
| EC50 for F508del-CFTR Maturation | 1 µM (CSE-HRP assay)[2] | 0.1 ± 0.1 μM | Not specified | Fischer Rat Thyroid (FRT) Cells, HBE Cells |
| EC50 in HBE-TECC assay | 3 µM | Data not available | Data not available | Human Bronchial Epithelial (HBE) Cells |
Table 2: Biochemical Rescue of F508del-CFTR
| Parameter | This compound (C8) | Lumacaftor (VX-809) | CFTR Corrector 3 (C3, VRT-325) | Cellular Model |
| Mature CFTR (Band C) Expression (% of wt-CFTR) | Data not available | ~15% | ~5% | Fischer Rat Thyroid (FRT) Cells |
| Ratio of Mature (Band C) to Immature (Band B) CFTR | Data not available | Significant Increase | Modest Increase | CFBE41o- Cells |
Mechanism of Action
Both Lumacaftor and the class of research compounds including C3 and C8 are classified as Class I correctors. They are understood to act as pharmacological chaperones that directly bind to the F508del-CFTR protein during its biogenesis. Their primary mechanism involves stabilizing the first membrane-spanning domain (MSD1) and its interface with the first nucleotide-binding domain (NBD1). This stabilization is thought to prevent the misfolding cascade initiated by the F508del mutation, allowing the protein to pass through the endoplasmic reticulum's quality control and traffic to the cell surface.
Lumacaftor (VX-809) has been shown to insert into a hydrophobic pocket in MSD1, linking together four helices that are thermodynamically unstable. This early stabilization is crucial for allowing the subsequent folding and assembly of the full-length protein. While the precise binding site of C8 has not been as extensively characterized, its classification with other Class I correctors suggests a similar mechanism of action.
Signaling Pathways and Experimental Workflows
To understand the evaluation of these correctors, it is essential to visualize the biological pathways they influence and the experimental procedures used to measure their efficacy.
Caption: CFTR protein processing pathway and the mechanism of action for correctors.
Caption: A typical experimental workflow for comparing the efficacy of CFTR correctors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of CFTR corrector efficacy.
Western Blot for CFTR Maturation
This biochemical assay assesses the maturation of the CFTR protein by monitoring its glycosylation status. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C.
-
Cell Culture and Treatment:
-
Seed CFBE41o- cells (or other suitable cell lines) expressing F508del-CFTR in 6-well plates.
-
Grow cells to 80-90% confluency.
-
Treat cells with the desired concentration of CFTR corrector (e.g., 3 µM Lumacaftor) or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer at 37°C for 30 minutes.
-
Separate proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibody 596) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.
-
Calculate the ratio of Band C to Band B to determine the extent of CFTR maturation.
-
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is a gold standard for measuring ion transport across epithelial monolayers, providing a direct functional readout of CFTR channel activity.
-
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells or CFBE41o- cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation and polarization.
-
Maintain cultures for at least 3-4 weeks to allow for the formation of a confluent and differentiated monolayer with high transepithelial electrical resistance (TEER).
-
-
Corrector Treatment:
-
Treat the cell monolayers with the CFTR corrector or vehicle for 24-48 hours at 37°C.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (10 µM), to the apical and basolateral chambers.
-
In some experiments, a CFTR potentiator (e.g., 1 µM ivacaftor or 10 µM genistein) is added to maximally stimulate the corrected CFTR channels at the membrane.
-
Finally, inhibit CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc following stimulation and inhibition is used to quantify CFTR function.
-
Iodide Efflux Assay
This fluorescence-based assay provides a high-throughput functional measure of CFTR channel activity by tracking the efflux of iodide ions from cells.
-
Cell Preparation and Iodide Loading:
-
Plate cells (e.g., BHK or CFBE cells) expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) in 96-well plates and grow to confluence.
-
Treat cells with the CFTR corrector or vehicle for 24 hours at 37°C.
-
Wash the cells with a chloride-free buffer (e.g., containing nitrate salts).
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.
-
-
Efflux Measurement:
-
Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Place the plate in a fluorescence plate reader.
-
Initiate iodide efflux by adding a stimulation cocktail containing a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 10 µM genistein).
-
Monitor the decrease in YFP fluorescence over time as iodide exits the cells and is replaced by nitrate, quenching the YFP signal.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the CFTR-mediated iodide efflux and is used to quantify CFTR channel activity.
-
Conclusion
References
A Head-to-Head Comparison of CFTR Corrector 8 and Tezacaftor (VX-661) for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors: CFTR corrector 8 and Tezacaftor (VX-661). The information presented is intended to assist researchers in making informed decisions for their studies on cystic fibrosis therapeutics.
Executive Summary
Both this compound and Tezacaftor are small molecules designed to rescue the trafficking of the most common disease-causing mutant, F508del-CFTR, to the cell surface. While both compounds function as correctors, available data suggests differences in their potency and potentially their mechanisms of action. Tezacaftor (VX-661) is a clinically approved corrector and a component of several combination therapies for cystic fibrosis.[1][2] In contrast, this compound is a research compound with demonstrated in vitro efficacy.[3] A direct head-to-head comparison in a single study under identical experimental conditions is not currently available in the public domain, necessitating a comparative analysis based on data from separate studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and Tezacaftor from in vitro studies. It is important to note that direct comparisons of EC50 values should be made with caution due to potential variations in experimental assays and cell systems used.
Table 1: In Vitro Efficacy of this compound and Tezacaftor
| Compound | Assay Type | Cell Line/System | Efficacy Endpoint | EC50 | Reference |
| This compound | CSE-HRP assay | --- | CFTR function | 1 µM | [3] |
| This compound | HBE-TECC assay | Human Bronchial Epithelial cells | CFTR function | 3 µM | [3] |
| Tezacaftor (VX-661) | Western Blot | --- | F508del-CFTR Maturation | 0.1 µM |
Table 2: Functional Rescue of F508del-CFTR in Ussing Chamber Assays
| Compound/Combination | Cell Model | Measurement | Result | Reference |
| Tezacaftor (100 mg daily) / Ivacaftor (150 mg every 12h) | Subjects homozygous for F508del | Change in sweat chloride | -6.04 mmol/L | |
| Tezacaftor (100 mg daily) / Ivacaftor (150 mg every 12h) | Subjects homozygous for F508del | Change in ppFEV1 | +3.75 percentage points | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous primary human bronchial epithelial cells | CFTR-mediated Isc | ~62% of wild-type CFTR function |
Mechanism of Action
Both this compound and Tezacaftor are classified as CFTR correctors. Their primary mechanism of action is to facilitate the proper folding and processing of the F508del-CFTR protein within the endoplasmic reticulum (ER), allowing it to traffic to the plasma membrane and function as a chloride ion channel.
Tezacaftor (VX-661) has been shown to improve the processing and trafficking of the CFTR protein. More recent studies suggest that Tezacaftor may also play a role in normalizing intracellular calcium levels, potentially through an interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
The precise molecular interactions and downstream signaling pathways for This compound have not been as extensively characterized in publicly available literature.
Mandatory Visualization
Experimental Protocols
CFTR Maturation Assay by Western Blot
Objective: To determine the effect of correctors on the glycosylation status and maturation of F508del-CFTR. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C.
Methodology:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) expressing F508del-CFTR.
-
Treat cells with the desired concentrations of this compound, Tezacaftor, or vehicle control (DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by heating in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the intensity of Band B and Band C using densitometry software. The ratio of Band C to Band B is used as a measure of CFTR maturation.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional rescue of CFTR chloride channel activity at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports:
-
Seed primary HBE cells or CFBE41o- cells expressing F508del-CFTR onto permeable filter supports and culture at an air-liquid interface to form a polarized monolayer.
-
Treat the cells with this compound, Tezacaftor, or vehicle control for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.
-
Fill both chambers with Krebs-Ringer bicarbonate solution, maintain at 37°C, and continuously bubble with 95% O2/5% CO2.
-
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to both chambers to stimulate CFTR-mediated chloride secretion.
-
If a potentiator is being co-evaluated, it can be added to the apical chamber.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc following the addition of the CFTR agonist represents the level of corrected CFTR function.
-
YFP-Based Halide Transport Assay
Objective: A high-throughput functional assay to screen for and characterize CFTR correctors by measuring halide influx into cells.
Methodology:
-
Cell Line and Plating:
-
Use a cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Plate the cells in 96- or 384-well black, clear-bottom microplates.
-
-
Compound Incubation:
-
Add this compound, Tezacaftor, or vehicle control to the cells and incubate for 16-24 hours at 37°C to allow for CFTR correction.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject a buffer containing iodide to initiate halide influx and fluorescence quenching.
-
Continuously record the fluorescence for a set period.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.
-
Calculate the rate of quenching for each well and compare the rates of compound-treated wells to vehicle-treated wells to determine the extent of CFTR correction.
-
Conclusion
Both this compound and Tezacaftor (VX-661) demonstrate the ability to rescue the F508del-CFTR protein in vitro. Tezacaftor is a well-characterized, clinically approved compound with a defined potency for CFTR maturation. This compound shows promise as a research tool with demonstrated efficacy in functional assays. The choice between these compounds for research purposes will depend on the specific experimental goals, the need for a clinically relevant comparator, and the desired assays to be employed. The provided protocols and background information serve as a guide for the design and execution of studies aimed at further elucidating the mechanisms and efficacy of CFTR correctors.
References
Synergistic Rescue of CFTR Function: A Comparative Guide to Tezacaftor Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). These small molecules aim to correct the underlying molecular defect in the CFTR protein, a chloride and bicarbonate channel. This guide provides a comparative analysis of the synergistic effects of Tezacaftor, a CFTR corrector, in combination with other modulators, focusing on key clinical trial data.
Mechanism of Action: A Synergistic Approach
CF is caused by mutations in the CFTR gene that lead to a dysfunctional or absent CFTR protein at the cell surface. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded. CFTR modulators work through distinct but complementary mechanisms:
-
Correctors , such as Tezacaftor (VX-661) and Elexacaftor (VX-445) , bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.
-
Potentiators , like Ivacaftor (VX-770) , act on the CFTR protein at the cell surface to increase the probability of the channel being open, thereby enhancing ion flow.
The combination of correctors and potentiators leads to a synergistic effect, resulting in a greater increase in the quantity and function of the CFTR protein at the cell surface than either agent alone. The triple combination of Elexacaftor, Tezacaftor, and Ivacaftor represents a significant advancement, with Elexacaftor and Tezacaftor binding to different sites on the CFTR protein to additively improve its conformational stability.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from pivotal clinical trials for Tezacaftor in dual and triple combination therapies. The primary endpoints presented are the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and sweat chloride (SwCl) concentration.
Table 1: Tezacaftor/Ivacaftor vs. Placebo in Patients Homozygous for F508del (EVOLVE Trial)
| Outcome | Tezacaftor/Ivacaftor (n=251) | Placebo (n=258) | Treatment Difference (95% CI) |
| Absolute Change in ppFEV1 at Week 24 | +4.0 percentage points | - | 4.0 (3.1 to 4.8) |
| Absolute Change in SwCl at Week 24 | -9.5 mmol/L | - | -10.1 (-12.1 to -8.1) |
Table 2: Tezacaftor/Ivacaftor vs. Placebo in Patients with one F508del and one Residual Function Mutation (EXPAND Trial)
| Outcome | Tezacaftor/Ivacaftor | Placebo | Treatment Difference (95% CI) |
| Absolute Change in ppFEV1 at Week 8 | +6.8 percentage points | - |
Validating Next-Generation CFTR Corrector Efficacy in Primary Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR modulators has transformed the therapeutic landscape for cystic fibrosis (CF). Corrector molecules, in particular, address the trafficking defect of the most common CF-causing mutation, F508del, by improving the processing and cell surface expression of the CFTR protein. This guide provides an objective comparison of the performance of a next-generation CFTR corrector, as part of a triple-combination therapy, with previous generations of correctors, supported by experimental data from studies in primary patient-derived cells and relevant clinical trials.
Comparative Efficacy of CFTR Corrector Combinations
The efficacy of CFTR correctors is most meaningfully assessed in primary human bronchial epithelial (HBE) cells derived from CF patients, as these cells closely recapitulate the in vivo environment. The data below summarizes the functional rescue of F508del-CFTR by different corrector combinations. Efficacy is typically measured as the restoration of CFTR-mediated chloride transport.
| Corrector Combination | Cell/System Type | Measurement Assay | Efficacy Outcome (Compared to Vehicle Control) |
| Lumacaftor/Ivacaftor | Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber (Short-Circuit Current) | Modest but significant increase in CFTR function.[1] |
| F508del homozygous patients | Clinical Trial (ppFEV1) | Modest improvements in lung function.[2] | |
| Tezacaftor/Ivacaftor | F508del homozygous patients | Clinical Trial (ppFEV1) | Comparable clinical efficacy to Lumacaftor/Ivacaftor with fewer side effects.[3] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber (Short-Circuit Current) | Significant restoration of CFTR function.[4] |
| F508del homozygous/heterozygous patients | Clinical Trial (ppFEV1) | Substantial improvements in lung function (~14% increase).[5] | |
| F508del homozygous/heterozygous patients | Clinical Trial (Sweat Chloride) | Significant reduction in sweat chloride concentration. | |
| Vanzacaftor/Tezacaftor/Deutivacaftor (VTD) | F508del homozygous/heterozygous patients | Clinical Trial (ppFEV1) | Non-inferior to ETI in improving lung function. |
| F508del homozygous/heterozygous patients | Clinical Trial (Sweat Chloride) | Statistically significant greater reduction in sweat chloride compared to ETI. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments used to evaluate CFTR corrector efficacy in primary patient-derived cells.
Short-Circuit Current (Isc) Measurement using Ussing Chamber
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 4 weeks to allow for differentiation into a polarized, pseudostratified epithelium.
-
Confirm the formation of a tight monolayer by measuring high transepithelial electrical resistance (TEER > 300 Ω·cm²).
Corrector Treatment:
-
Treat the differentiated HBE cell monolayers with the CFTR corrector(s) or vehicle control (e.g., 0.1% DMSO) added to the basolateral medium for 24-48 hours at 37°C.
Ussing Chamber Measurement:
-
Mount the permeable supports containing the cell monolayers in Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical chamber.
-
In some experiments, a CFTR potentiator (e.g., 1 µM ivacaftor or 10 µM genistein) is added apically to maximally activate the corrected CFTR channels at the membrane.
-
Finally, inhibit CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc following stimulation and inhibition is used to quantify CFTR function.
Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions from cells.
Cell Preparation and Iodide Loading:
-
Plate primary HBE cells in 96-well plates and culture until confluent.
-
Treat cells with the CFTR corrector or vehicle for 24 hours at 37°C.
-
Wash the cells with a chloride-free buffer (e.g., containing nitrate salts).
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.
Efflux Measurement:
-
Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Add an iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) to stimulate CFTR-mediated iodide efflux.
-
The appearance of iodide in the extracellular medium is monitored over time using an iodide-selective electrode or a fluorescence-based iodide sensor.
-
The rate of iodide efflux is proportional to the CFTR channel activity.
Western Blotting for CFTR Maturation
This biochemical technique is used to assess the maturation and trafficking of the CFTR protein from the endoplasmic reticulum (ER) to the Golgi apparatus.
Sample Preparation:
-
Culture and treat primary HBE cells with CFTR correctors as described above.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates.
Electrophoresis and Blotting:
-
Solubilize protein samples in sample buffer containing a reducing agent (e.g., DTT) and heat at 65°C.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), typically using a 6% or 4-15% polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
Immunodetection:
-
Incubate the membrane with a primary antibody specific for CFTR overnight.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging system.
-
The immature, core-glycosylated form of CFTR (Band B) migrates at ~150 kDa, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) migrates at ~170 kDa. An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CFTR protein processing, trafficking, and the site of action for CFTR correctors.
Caption: Experimental workflow for validating CFTR corrector efficacy in primary HBE cells.
References
- 1. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 4. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of CFTR Corrector VX-809 for the F508del Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector VX-809 (Lumacaftor) with alternative correctors for the F508del mutation, the most common genetic cause of cystic fibrosis (CF). The F508del mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface.[1] CFTR correctors are small molecules designed to rescue the processing and delivery of functional F508del-CFTR to the cell membrane.[2]
Mechanism of Action of F508del-CFTR Correctors
The F508del mutation impairs the proper folding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and subsequently degraded. CFTR correctors act as pharmacological chaperones to facilitate the correct folding of the F508del-CFTR protein, allowing it to escape ER-associated degradation and traffic to the cell surface, thereby increasing the density of functional channels at the plasma membrane.[1]
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is evaluated based on their ability to rescue F508del-CFTR function, which is typically measured by improvements in chloride channel activity and clinical outcomes. This section compares VX-809 (Lumacaftor) with Tezacaftor (VX-661) and the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta).
| Parameter | VX-809 (Lumacaftor) / Ivacaftor | Tezacaftor / Ivacaftor | Elexacaftor / Tezacaftor / Ivacaftor |
| Change in ppFEV1 * | +2.6 to +4.0 percentage points[3][4] | +4.0 percentage points | +13.8 to +14.3 percentage points |
| Change in Sweat Chloride (mmol/L) | -9.5 to -11.0 | -9.5 to -10.1 | -45.1 |
| Change in CFQ-R Score | +4.0 to +6.5 points | +5.1 to +11.1 points | Significant improvement noted |
| Reported Adverse Events | Increased respiratory events, dyspnea | Improved side-effect profile vs. Lumacaftor/Ivacaftor | Generally well-tolerated |
*ppFEV1: percent predicted forced expiratory volume in one second. CFQ-R: Cystic Fibrosis Questionnaire-Revised.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity and efficacy of CFTR correctors.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay quantifies the function of rescued F508del-CFTR by measuring the short-circuit current (Isc), which reflects the net ion movement across the cell monolayer.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Corrector Incubation: Cells are incubated with the CFTR corrector (e.g., VX-809) for 24-48 hours to allow for protein rescue and trafficking.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
-
Measurement of CFTR Activity:
-
The epithelial sodium channel (ENaC) is inhibited with amiloride.
-
CFTR is activated with a cAMP agonist, such as forskolin.
-
A CFTR potentiator (e.g., Ivacaftor or genistein) is added to maximize channel opening.
-
The CFTR-specific current is measured and can be inhibited with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity.
-
Western Blot for CFTR Glycosylation
Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An effective corrector will increase the ratio of Band C to Band B.
Protocol:
-
Cell Lysis: Cells treated with the CFTR corrector are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
-
Detection: The signal is visualized using a chemiluminescent substrate, and the intensity of Bands B and C are quantified.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp analysis provides detailed information about the function of individual ion channels, including their open probability (Po) and conductance. This technique can be used to determine if the rescued F508del-CFTR channels exhibit normal gating behavior.
Protocol:
-
Cell Preparation: Cells expressing F508del-CFTR are treated with the corrector.
-
Pipette Positioning: A glass micropipette with a very small tip opening is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the membrane, isolating a small patch of the membrane containing one or more ion channels.
-
Recording: The current flowing through the single channel(s) is recorded in response to various stimuli (e.g., cAMP agonists) and voltage changes.
-
Data Analysis: The recordings are analyzed to determine the single-channel conductance and open probability.
Evolution of CFTR Correctors
The development of CFTR correctors has progressed from single-agent therapies to more effective combination therapies. The initial correctors provided modest benefits, which led to the development of second-generation correctors and their use in combination with potentiators to achieve greater clinical efficacy.
Off-Target Effects and Specificity
While CFTR correctors are designed to specifically target the F508del-CFTR protein, the potential for off-target effects is an important consideration in drug development. Lumacaftor has been associated with an increased incidence of respiratory adverse events, such as dyspnea, particularly at the initiation of therapy. Tezacaftor was developed to have an improved safety profile with fewer drug-drug interactions compared to Lumacaftor. The triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor, has been shown to be generally well-tolerated in clinical trials. Further research is ongoing to fully characterize the long-term safety and potential off-target effects of these therapies.
References
- 1. New and emerging targeted therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting-Edge Advances in Cystic Fibrosis: From Gene Therapy to Personalized Medicine and Holistic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biochemical and Functional Rescue of CFTR by Corrector Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and functional rescue of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein by various corrector molecules. The focus is on compounds for which robust experimental data has been published, enabling a quantitative assessment of their efficacy. While this guide centers on well-characterized correctors, it also acknowledges the landscape of emerging research compounds.
Introduction to CFTR Correctors
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel.[1] CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR, allowing it to reach the plasma membrane and function as an ion channel.[1][2] These correctors are broadly classified based on their mechanism of action, with different classes targeting distinct structural defects in the mutant protein.[3]
Biochemical Rescue of F508del-CFTR
The biochemical rescue of F508del-CFTR is commonly assessed by observing the maturation of the protein through glycosylation. In Western blot analysis, the immature, core-glycosylated form of CFTR appears as "band B" (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus is detected as "band C" (~170-180 kDa).[4] An increase in the ratio of band C to band B is indicative of successful correction of the protein processing defect.
Below is a summary of the biochemical rescue efficiency of selected CFTR correctors from published studies.
| Corrector | Cell Line | Corrector Concentration | Fold Increase in F508del-CFTR Maturation (Band C/Total CFTR) | Reference |
| VX-809 (Lumacaftor) | FRT | 0.1 µM (EC50) | 7.1 ± 0.3 | |
| C18 (VRT-534) | BHK | 3 µM | - | |
| C3 (VRT-325) | CFBE41o- | - | ~26% of wt-CFTR function | |
| C4 | CFBE41o- | - | ~33% of wt-CFTR function |
Note: Direct quantitative comparison of the C:B ratio for C18 was not available in the reviewed literature, though it is described as having similar efficacy to VX-809.
Functional Rescue of F508del-CFTR
The functional rescue of CFTR is determined by measuring the increase in chloride ion transport across the cell membrane. Common electrophysiological techniques include the Ussing chamber assay, which measures short-circuit current (Isc) across a monolayer of epithelial cells, and the patch-clamp technique, which allows for the measurement of single-channel currents.
Here, we compare the functional rescue capabilities of various correctors.
| Corrector | Assay Type | Cell Line/Tissue | Corrector Concentration | Efficacy Metric | Result | Reference | |---|---|---|---|---|---| | VX-809 (Lumacaftor) | Iodide Efflux | FRT | 0.5 µM (EC50) | ~5-fold increase in chloride transport | - | | | VX-809 (Lumacaftor) | micro-Ussing Chamber | Primary HBE | - | Fold increase in Cl- transport vs. DMSO | ~6-fold increase | | | C3 (VRT-325) | micro-Ussing Chamber | Primary HBE | - | Fold increase in Cl- transport vs. DMSO | ~1.5-fold increase | | | C4 | micro-Ussing Chamber | Primary HBE | - | Fold increase in Cl- transport vs. DMSO | ~1.2-fold increase | | | VX-809 (Lumacaftor) | Patch Clamp | BHK-21 | 3 µM | Open Probability (Po) at 36°C | Maintained at 0.21 | | | C18 (VRT-534) | Patch Clamp | BHK-21 | - | Open Probability (Po) at 36°C | Maintained at 0.26 | |
A Note on "CFTR Corrector 8"
"this compound" (CAS 1918142-35-4) is a commercially available compound for research purposes. At present, there is a lack of published, peer-reviewed studies detailing its specific biochemical and functional rescue efficacy for CFTR. Therefore, a direct quantitative comparison with other correctors is not yet possible. Researchers interested in this compound are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparative studies.
Western Blotting for CFTR Maturation
This protocol is adapted from established methods for detecting CFTR protein by immunoblot.
1. Sample Preparation:
- Lyse cells in a buffer containing 2% SDS and 10 U/µL Omnicleave.
- Incubate at 37°C for 30 minutes.
- Shear the lysate by pipetting.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant and determine protein concentration.
2. SDS-PAGE:
- Load 20-50 µg of total protein per lane on a 6% or 4-15% polyacrylamide gel.
- Run the gel according to standard procedures to separate proteins by size.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane for at least 1 hour in a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer).
- Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C. A combination of monoclonal antibodies targeting different epitopes is recommended for enhanced specificity.
- Wash the membrane and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
- Detect the signal using an appropriate substrate and imaging system.
5. Data Analysis:
- Quantify the intensity of band B (immature CFTR) and band C (mature CFTR).
- Calculate the ratio of band C to total CFTR (band B + band C) to determine the maturation efficiency.
Ussing Chamber Assay for CFTR Function
This protocol outlines the measurement of CFTR-mediated ion transport in polarized epithelial cells.
1. Cell Culture:
- Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports.
- Culture for 7-14 days post-confluence to allow for polarization and formation of a tight monolayer (TEER > 300 Ω·cm²).
2. Corrector Incubation:
- Incubate the cells with the desired concentration of the CFTR corrector (or vehicle control) for 24-48 hours at 37°C.
3. Ussing Chamber Setup:
- Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
- Fill both chambers with pre-warmed and gassed Ringer's solution.
- Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc).
4. Pharmacological Additions:
- Add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
- Add a CFTR activator, such as forskolin (10 µM) and IBMX (100 µM), to both chambers to stimulate CFTR-mediated chloride secretion.
- (Optional) Add a CFTR potentiator (e.g., VX-770) to the apical chamber.
- Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10-20 µM) to the apical chamber to confirm the current is CFTR-dependent.
5. Data Analysis:
- Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
- Compare the ΔIsc between vehicle-treated and corrector-treated cells to determine the functional rescue.
Patch-Clamp Analysis of Single-Channel Function
This protocol is for recording the activity of single CFTR channels in an excised, inside-out membrane patch.
1. Cell Preparation:
- Use cells expressing the CFTR variant of interest.
- Corrector treatment should be applied as in the Ussing chamber protocol.
2. Pipette and Solutions:
- Pull and polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
- Fill the pipette with an extracellular solution and the bath with an intracellular solution, creating a chloride ion gradient.
3. Seal Formation and Excision:
- Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
- Excise the membrane patch to achieve the inside-out configuration, exposing the cytoplasmic face of the membrane to the bath solution.
4. Channel Activation and Recording:
- Activate CFTR channels by adding PKA and ATP to the bath solution.
- Record single-channel currents at a constant holding potential.
5. Data Analysis:
- Measure the single-channel current amplitude and calculate the open probability (Po), which is the fraction of time the channel is in the open state.
- Compare the Po of corrector-treated F508del-CFTR to that of untreated and wild-type CFTR.
Visualizations
CFTR Biosynthesis and Corrector Action
Caption: CFTR processing pathway and the mechanism of action for corrector molecules.
Experimental Workflow for Evaluating CFTR Correctors
Caption: Experimental workflows for assessing biochemical and functional rescue of CFTR.
References
Evaluating the Additive Effects of CFTR Correctors with Potentiators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). These therapies often involve a combination of a "corrector," which aids in the proper folding and trafficking of the mutant CFTR protein to the cell surface, and a "potentiator," which enhances the channel's opening probability once it is at the cell membrane.[1][2][3] This guide provides a comparative overview of the evaluation of the additivity of a representative CFTR corrector with the well-established potentiator, Ivacaftor.
Mechanism of Action: A Synergistic Approach
Mutations in the CFTR gene can lead to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation. The most common mutation, F508del, results in a protein that is both misprocessed and exhibits defective channel gating.[1][2]
-
CFTR Correctors (e.g., Lumacaftor, Tezacaftor) are small molecules designed to rescue these misfolded CFTR proteins, facilitating their trafficking to the plasma membrane.
-
CFTR Potentiators (e.g., Ivacaftor) work on the CFTR channels that have reached the cell surface, increasing the probability that the channel will be open and allow for the transport of chloride ions.
The combination of a corrector and a potentiator is intended to provide a synergistic effect: the corrector increases the number of CFTR channels at the cell surface, and the potentiator maximizes the function of these rescued channels.
Quantitative Analysis of Corrector and Potentiator Additivity
The efficacy of combining a CFTR corrector with a potentiator like Ivacaftor can be quantified using various in vitro assays. The following tables summarize representative data from studies evaluating the combination of a CFTR corrector with Ivacaftor in cells expressing the F508del-CFTR mutation.
Table 1: Ussing Chamber Assay - Transepithelial Chloride Current
| Treatment Group | Mean Change in Short-Circuit Current (Isc) (µA/cm²) | Percentage of Wild-Type CFTR Function (%) |
| Vehicle (DMSO) | 1.5 ± 0.5 | ~1% |
| Ivacaftor (10 µM) | 3.2 ± 0.8 | ~3% |
| Corrector (e.g., Lumacaftor, 3 µM) | 15.8 ± 2.1 | ~15% |
| Corrector + Ivacaftor | 32.5 ± 3.5 | ~30% |
Data are representative and compiled from various in vitro studies on F508del-CFTR expressing human bronchial epithelial cells.
Table 2: YFP-Halide Influx Assay - Rate of Fluorescence Quenching
| Treatment Group | Initial Rate of YFP Quenching (RFU/s) | Fold Increase over Vehicle |
| Vehicle (DMSO) | 0.8 ± 0.2 | 1.0 |
| Ivacaftor (10 µM) | 1.5 ± 0.3 | 1.9 |
| Corrector (e.g., Lumacaftor, 3 µM) | 8.2 ± 1.1 | 10.3 |
| Corrector + Ivacaftor | 17.5 ± 2.3 | 21.9 |
Data are representative and compiled from various in vitro studies on Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive YFP.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CFTR modulator additivity. Below are protocols for the key experiments cited.
Ussing Chamber Assay for Transepithelial Chloride Transport
Objective: To measure the net ion transport across a polarized epithelial cell monolayer as an indicator of CFTR channel function.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Corrector Incubation: The cell monolayers are incubated with the CFTR corrector compound (or vehicle control) for 24-48 hours to allow for the rescue and trafficking of the F508del-CFTR protein to the apical membrane.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion flow, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to stimulate CFTR activity through cAMP-dependent phosphorylation.
-
The potentiator (Ivacaftor) or vehicle is added to the apical chamber to assess its effect on the forskolin-stimulated Isc.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each compound is calculated and compared between treatment groups.
YFP-Halide Influx Assay
Objective: To measure CFTR-mediated halide influx into cells using a halide-sensitive Yellow Fluorescent Protein (YFP).
Methodology:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are used.
-
Cell Plating and Corrector Incubation: Cells are plated in 96- or 384-well black-walled, clear-bottom plates. After reaching confluence, they are incubated with the CFTR corrector compound or vehicle for 24 hours at 37°C.
-
Assay Procedure:
-
The cell culture medium is replaced with a chloride-containing buffer.
-
The plate is placed in a fluorescence plate reader, and baseline YFP fluorescence is measured.
-
A solution containing a high concentration of iodide is added to the wells, along with forskolin to activate CFTR and the potentiator (Ivacaftor) or vehicle.
-
-
Data Acquisition and Analysis: The YFP fluorescence is monitored over time. The influx of iodide through active CFTR channels quenches the YFP fluorescence. The initial rate of fluorescence quenching is calculated as a measure of CFTR channel activity.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of elexacaftor+tezacaftor+ivacaftor in individuals with cystic fibrosis and at least one F508del allele: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CFTR Corrector VX-809 (Lumacaftor): A Comparative Guide for Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has marked a significant breakthrough in the treatment of cystic fibrosis (CF). Among these, CFTR correctors aim to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, the most common cause of CF. This guide provides an objective comparison of the in vitro and ex vivo performance of the first-generation CFTR corrector, VX-809 (Lumacaftor), with newer generation correctors and combination therapies. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of validation studies.
Executive Summary
VX-809 (Lumacaftor) was a pioneering CFTR corrector that demonstrated the feasibility of rescuing the F508del-CFTR protein.[1] However, its clinical efficacy as a monotherapy was modest.[2] Subsequent research has led to the development of more potent correctors and, notably, highly effective combination therapies. The triple combination of elexacaftor/tezacaftor/ivacaftor (ETI) has shown significantly greater efficacy in restoring CFTR function in ex vivo models and has translated to substantial clinical benefit for patients with at least one F508del mutation.[1][3] This guide will delve into the quantitative data from key ex vivo validation assays, providing a head-to-head comparison of VX-809 with these more recent therapeutic strategies.
Quantitative Performance Comparison
The efficacy of CFTR correctors is primarily assessed by their ability to increase CFTR-mediated chloride transport in epithelial cells. The following tables summarize the quantitative data from studies utilizing primary human bronchial epithelial (HBE) cells and patient-derived intestinal organoids, which are considered highly relevant ex vivo models for predicting clinical response.[4]
Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Corrector/Combination | Assay | Measurement | Efficacy Outcome (vs. Vehicle Control) |
| VX-809 (Lumacaftor) | Ussing Chamber | Short-Circuit Current (Isc) | ~2.2 to 6-fold increase in CFTR function |
| Lumacaftor/Ivacaftor | Ussing Chamber | Short-Circuit Current (Isc) | Increase to ~16% of wild-type levels |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Ussing Chamber | Short-Circuit Current (Isc) | Significant increase, substantially greater than Lumacaftor/Ivacaftor |
Table 2: Functional Rescue of F508del-CFTR in Patient-Derived Intestinal Organoids
| Corrector/Combination | Assay | Measurement | Efficacy Outcome (vs. Vehicle Control) |
| VX-809 (Lumacaftor) | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) | Modest increase in swelling |
| Lumacaftor/Ivacaftor | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) | Significant increase in swelling |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) | Markedly greater swelling response than Lumacaftor/Ivacaftor |
Signaling Pathways and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying biological pathways and the experimental procedures.
The above diagram illustrates the journey of the CFTR protein from synthesis to its final destination at the cell membrane. In individuals with the F508del mutation, the protein misfolds in the endoplasmic reticulum and is targeted for degradation. CFTR correctors like VX-809 act at this stage to stabilize the protein, allowing it to traffic to the cell surface.
This workflow outlines the typical steps involved in validating a CFTR corrector. The process begins with the selection of a relevant ex vivo model, followed by treatment with the corrector compound. A battery of functional and biochemical assays is then employed to assess the degree of CFTR rescue, and the data is analyzed to compare the efficacy of different correctors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is a gold-standard method for measuring ion transport across epithelial monolayers.
-
Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Incubate the cell monolayers with the CFTR corrector (e.g., VX-809) or a vehicle control (DMSO) for 24-48 hours to allow for the correction of F508del-CFTR trafficking.
-
Ussing Chamber Setup: Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological salt solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current.
-
Pharmacological Stimulation and Inhibition:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
-
In some experiments, a CFTR potentiator (e.g., ivacaftor) is added to maximally activate the corrected CFTR channels at the membrane.
-
Finally, inhibit the CFTR-mediated current with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following stimulation and inhibition is used to quantify CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional measure of CFTR activity in a three-dimensional patient-derived model.
-
Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel®).
-
Corrector Treatment: Treat the organoids with the CFTR corrector or vehicle control for 18-24 hours.
-
Assay Setup: Plate the treated organoids in a multi-well plate.
-
Stimulation and Imaging:
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell.
-
Capture images of the organoids at regular intervals using a live-cell imaging system.
-
-
Data Analysis: The change in the cross-sectional area of the organoids over time is measured, and the Area Under the Curve (AUC) is calculated to quantify the swelling response, which is proportional to CFTR function.
Western Blot for CFTR Maturation
This biochemical technique is used to assess the maturation and trafficking of the CFTR protein.
-
Cell Lysis: Lyse the corrector-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The immature, core-glycosylated form of CFTR (Band B) migrates faster than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Probe the membrane with a primary antibody specific to CFTR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.
Conclusion
The validation of CFTR correctors in relevant ex vivo models is a critical step in the drug development pipeline. While VX-809 (Lumacaftor) was a foundational discovery, this guide highlights the superior efficacy of newer generation correctors, particularly when used in combination therapies like ETI. The provided data, diagrams, and protocols offer a framework for researchers to objectively compare the performance of different CFTR modulators and to design robust validation studies that can better predict clinical outcomes. The continued refinement of these ex vivo models and assays will be instrumental in the development of even more effective therapies for all individuals with cystic fibrosis.
References
- 1. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to CFTR Corrector 8 and Next-Generation CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational CFTR corrector 8 with next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The information presented is based on available preclinical and clinical data to assist in research and development efforts.
Introduction to CFTR Modulator Classes
Cystic fibrosis (CF) is caused by mutations in the CFTR gene, leading to a defective CFTR protein that disrupts ion and water transport across cell membranes. CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors : These molecules aim to fix the conformational instability of mutant CFTR proteins, such as the common F508del mutation, facilitating their processing and trafficking to the cell surface.[1][2]
-
Potentiators : These drugs increase the channel open probability (gating) of the CFTR protein at the cell surface, thereby enhancing chloride transport.[1][2]
Next-generation modulators often involve a combination of multiple correctors and a potentiator to achieve a more robust and synergistic effect.[3]
Compound Profiles
This compound (ABBV/GLPG-2222)
This compound, also known as GLPG2222, is a potent investigational CFTR modulator. It has been studied for its potential in treating cystic fibrosis. Preclinical data indicates its activity in cellular assays.
Next-Generation CFTR Modulators: The Rise of Triple-Combination Therapies
The current standard of care in CF treatment involves triple-combination therapies that have demonstrated significant clinical efficacy. The leading example is the combination of elexacaftor, tezacaftor, and ivacaftor.
-
Elexacaftor and Tezacaftor : These are two distinct correctors that work at different sites on the CFTR protein to improve its processing and trafficking to the cell surface.
-
Ivacaftor : This is a potentiator that enhances the function of the corrected CFTR proteins at the cell surface by increasing their channel opening time.
A newer next-generation combination, vanzacaftor/tezacaftor/deutivacaftor, has also shown promising results, demonstrating noninferiority to the elexacaftor-based regimen in improving lung function and superiority in reducing sweat chloride levels.
Mechanism of Action
This compound
This compound acts to correct the misfolded CFTR protein, allowing it to traffic to the cell membrane.
Elexacaftor/Tezacaftor/Ivacaftor (ETI)
The triple-combination therapy employs a dual-corrector and single-potentiator approach. Elexacaftor and tezacaftor synergistically correct the folding of the F508del-CFTR protein, increasing the quantity of CFTR at the cell surface. Ivacaftor then potentiates the function of these corrected channels. This multi-pronged attack leads to a significant increase in overall CFTR activity.
Quantitative Data Comparison
The following tables summarize the performance of these modulators based on key clinical and preclinical endpoints.
Table 1: In Vitro Efficacy
| Compound/Combination | Assay Type | EC50 | Cell Line | Reference |
| This compound | CSE-HRP assay | 1 µM | Not Specified | |
| This compound | HBE-TECC assay | 3 µM | Human Bronchial Epithelial |
Table 2: Clinical Efficacy of Combination Therapies (in patients with at least one F508del mutation)
| Therapy | Endpoint | Mean Absolute Improvement | Comparator | Reference |
| Tezacaftor/Ivacaftor | ppFEV1 | 4.0 percentage points | Placebo | |
| ppFEV1 | 6.8 percentage points | Placebo | ||
| Elexacaftor/Tezacaftor/Ivacaftor | ppFEV1 | 13.8% | Placebo | |
| ppFEV1 | 14.3% | Placebo | ||
| Sweat Chloride | -45.1 mmol/L | Placebo | ||
| Vanzacaftor/Tezacaftor/Deutivacaftor | ppFEV1 | Non-inferior | Elexacaftor/Tezacaftor/Ivacaftor | |
| Sweat Chloride | Superior Reduction | Elexacaftor/Tezacaftor/Ivacaftor |
ppFEV1: percent predicted forced expiratory volume in one second
Experimental Protocols
In Vitro CFTR Function Assays
-
Ussing Chamber Assay : This is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues. Human bronchial epithelial (HBE) cells are cultured on permeable supports to form a polarized monolayer. The monolayer is then mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. To measure CFTR-dependent chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride, and then CFTR is stimulated with a cAMP agonist like forskolin. The change in Isc following stimulation reflects CFTR activity.
-
Forskolin-Induced Swelling (FIS) Assay in Organoids : Intestinal organoids derived from patient rectal biopsies are cultured in a 3D matrix. These organoids swell in response to forskolin-induced fluid secretion, which is dependent on CFTR function. The degree of swelling can be quantified by microscopy and image analysis, providing a measure of CFTR activity. Modulators are added to the culture medium prior to the assay to assess their effect on CFTR rescue.
-
Western Blotting for CFTR Protein Processing : To assess the corrective effects of compounds on CFTR protein maturation, cell lysates are analyzed by SDS-PAGE and western blotting. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form that has trafficked to the cell surface (Band C) can be distinguished by their different molecular weights. An effective corrector will show an increase in the Band C to Band B ratio.
Visualizing Mechanisms and Workflows
Caption: F508del-CFTR pathway and points of intervention by modulators.
Caption: Workflow for in vitro evaluation of CFTR modulator efficacy.
Conclusion
While this compound has shown activity in preclinical models, the landscape of CF treatment has been significantly advanced by the development of next-generation, triple-combination CFTR modulators. These combination therapies, exemplified by elexacaftor/tezacaftor/ivacaftor, have demonstrated substantial and clinically meaningful improvements in lung function and other key biomarkers of CF. Future research may explore the potential of novel correctors like this compound in combination with other modulators to further enhance CFTR function and provide therapeutic options for all individuals with CF. The ongoing development of new modulator combinations, such as the vanzacaftor-based regimen, highlights the continued progress in this field.
References
- 1. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of CFTR Corrector 8
For researchers and scientists engaged in the vital work of drug development, particularly in the field of cystic fibrosis, the responsible handling and disposal of investigational compounds like CFTR corrector 8 (also known as VX-661 or tezacaftor) is paramount. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment and building trust in operational excellence.
Core Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and safe destruction of the compound, minimizing its environmental impact. Under no circumstances should the chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, animal feed, or seeds.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), from other laboratory waste streams.
-
Collect this waste in a designated, clearly labeled, and sealed container. The container should be suitable for hazardous chemical waste.[1][2]
-
-
Containerization and Labeling:
-
Use a robust, closed container for the collection and storage of this compound waste.[1]
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound" or "Tezacaftor"), and any relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical destruction facility or a certified hazardous material disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Ensure Personnel Safety:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
The individual cleaning the spill must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, a self-contained breathing apparatus.
-
-
Containment and Cleanup:
-
Prevent further leakage or spreading of the material.
-
For powdered spills, avoid creating dust.
-
Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
-
Disposal of Cleanup Materials:
-
All materials used for cleanup, including absorbents and contaminated PPE, should be collected and disposed of as hazardous waste following the procedures outlined above.
-
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize the risk of exposure during routine use and disposal.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | Chemical-resistant gloves, safety goggles, lab coat, face shield (if not in a fume hood). Operations should be conducted in a well-ventilated area or under a fume hood. |
| Solution Preparation | Chemical-resistant gloves, safety goggles, lab coat. |
| Waste Handling and Disposal | Heavy-duty chemical-resistant gloves, safety goggles, lab coat. |
Note: This table summarizes general PPE recommendations. A site-specific risk assessment should be conducted to determine the precise PPE requirements for any given procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Contaminated Packaging
Containers that held this compound must also be managed properly. They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. After decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be disposed of via controlled incineration.
By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.
References
Essential Safety and Operational Guide for Handling CFTR Corrector 8
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CFTR corrector 8. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent compound.
Immediate Safety and Hazard Information
This compound is a potent modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) and is supplied as a solid, off-white to pink powder.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent compound with potential health risks, similar to other compounds in its class.[2] General hazards for analogous powdered small molecules include potential for acute oral toxicity, skin and eye irritation, and respiratory irritation upon inhalation.[2] Therefore, minimizing dust creation and direct contact is critical.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE for laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with side shields or Face Shield- Respiratory Protection (e.g., N95/FFP2 respirator or use of a certified chemical fume hood or containment system like a glove box)[2] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
| Cell Culture and Assays | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles (when handling stock solutions) |
| Waste Disposal | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
Operational Plan: Stock Solution Preparation
Proper preparation of stock solutions is crucial for experimental accuracy and safety. This compound is soluble in dimethyl sulfoxide (DMSO). Use newly opened, anhydrous DMSO as the compound is hygroscopic. Sonication may be required to fully dissolve the compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate vials (e.g., amber glass or polypropylene)
-
Analytical balance within a draft shield or fume hood
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-labeling: Before handling the powder, clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Weighing: Don the appropriate PPE for handling potent powders. Carefully weigh the desired amount of this compound.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder. The table below provides volumes for common stock concentrations.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Store stock solutions as recommended in the stability table below.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₂₇F₂NO₇ | |
| Molecular Weight | 539.52 g/mol | |
| CAS Number | 1918142-35-4 | |
| Appearance | Solid, Off-white to pink |
| Purity | ≥99.58% | |
In Vitro Efficacy and Clearance
| Parameter | Value | Assay | Reference |
|---|---|---|---|
| EC₅₀ | 1 µM | CSE-HRP assay | |
| EC₅₀ | 3 µM | HBE-TECC assay | |
| Hepatocyte Clearance (Human) | 1250 L/hr/kg | - |
| Hepatocyte Clearance (Rat) | 775 L/hr/kg | - | |
Stock Solution Preparation Table (in DMSO)
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 1.8535 mL | 9.2675 mL | 18.5350 mL |
| 5 mM | 0.3707 mL | 1.8535 mL | 3.7070 mL |
| 10 mM | 0.1853 mL | 0.9267 mL | 1.8535 mL |
Data derived from manufacturer's information.
Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month | |
Experimental Protocols
While specific protocols for this compound are not available, its efficacy can be evaluated using established methods for assessing CFTR function. These protocols typically involve treating cells expressing mutant CFTR (e.g., F508del-CFTR) with the corrector and measuring the restoration of protein trafficking and/or channel function.
1. Western Blotting for CFTR Glycosylation
This assay assesses the maturation and trafficking of the CFTR protein from the endoplasmic reticulum (ER) to the Golgi apparatus.
-
Principle: The immature, core-glycosylated form of CFTR (Band B) resides in the ER. The mature, complex-glycosylated form (Band C) has trafficked through the Golgi. An effective corrector will increase the ratio of Band C to Band B.
-
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the mutant CFTR (e.g., CFBE41o- or HEK293 cells) and treat with various concentrations of this compound for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE on a low-percentage polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and quantify the intensity of Bands B and C.
-
2. Ussing Chamber Assay for Transepithelial Chloride Current
This functional assay measures CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer.
-
Principle: An increase in CFTR-mediated chloride current upon treatment with a corrector indicates functional rescue.
-
Methodology:
-
Cell Culture: Plate epithelial cells (e.g., human bronchial epithelial cells) on permeable supports and allow them to polarize.
-
Treatment: Treat the cells with this compound for 18-24 hours.
-
Measurement: Mount the permeable supports in an Ussing chamber.
-
Stimulation: Measure the short-circuit current (Isc). Sequentially add a cAMP agonist (e.g., forskolin) to activate CFTR, a potentiator (e.g., ivacaftor) to maximize channel opening, and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the current is CFTR-specific.
-
Mechanism of Action and Workflow Diagrams
CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein to the cell surface. They are believed to bind directly to the misfolded protein, acting as a pharmacological chaperone to facilitate its proper folding and exit from the ER.
Caption: Mechanism of action for this compound.
Caption: Workflow for evaluating this compound efficacy.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure compliance with institutional and local regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Chemical Waste" and list "this compound".
-
-
Liquid Waste:
-
Unused or waste solutions of this compound in DMSO should be collected in a dedicated, sealed, and compatible hazardous waste container.
-
Do not pour chemical waste down the drain.
-
Label the container with all chemical constituents (e.g., "DMSO, this compound").
-
-
Disposal:
-
Arrange for pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow all institutional guidelines for waste segregation and storage.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
